hCAIX-IN-18
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H19ClN4O3S |
|---|---|
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
4-[4-[(E)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]piperazin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H19ClN4O3S/c18-14-3-1-13(2-4-14)17(20-23)22-11-9-21(10-12-22)15-5-7-16(8-6-15)26(19,24)25/h1-8,23H,9-12H2,(H2,19,24,25)/b20-17+ |
Clave InChI |
WOCYSDBHUJLEPT-LVZFUZTISA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to hCAIX-IN-18: A Potent Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of hCAIX-IN-18, a potent inhibitor of human carbonic anhydrase (hCA) isoforms. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, drug discovery, and medicinal chemistry.
Core Compound Information
This compound, also identified as compound 30 in several research contexts, is a small molecule inhibitor belonging to the benzenesulfonamide (B165840) class. It has demonstrated significant inhibitory activity against multiple isoforms of human carbonic anhydrase, enzymes that are critically involved in pH regulation and are overexpressed in various pathological conditions, including cancer.
Chemical Structure and Identity
The chemical structure of this compound is characterized by a central piperazine (B1678402) ring linking a 4-chlorophenyl moiety to a benzenesulfonamide group.
Systematic Name: 4-(4-(4-chlorophenyl)-1-hydroxy-2-oxo-1,2-dihydropyridin-1-yl)piperazin-1-yl)benzenesulfonamide
Table 1: Chemical Identity of this compound
| Identifier | Value |
| CAS Number | 2925261-76-1 |
| Molecular Formula | C₁₇H₁₉ClN₄O₃S |
| Molecular Weight | 394.88 g/mol |
| SMILES | ClC1=CC=C(/C(N2CCN(C3=CC=C(S(=O)(N)=O)C=C3)CC2)=N\O)C=C1 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. While exhaustive experimental data for this specific compound is not publicly available, the properties of the benzenesulfonamide scaffold provide valuable insights.
Table 2: Physicochemical Properties of this compound
| Property | Value/Description |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store as a solid at -20°C for long-term stability. |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of several human carbonic anhydrase isoforms. The sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme, leading to the inhibition of its catalytic activity.
Inhibitory Potency
The inhibitory activity of this compound has been quantified against four key hCA isoforms, as summarized in the table below.
Table 3: Inhibitory Activity (Ki) of this compound against hCA Isoforms [1][2][3]
| Isoform | Ki (nM) |
| hCA I | 3.5 |
| hCA II | 9.4 |
| hCA IX | 43.0 |
| hCA XII | 8.2 |
The low nanomolar Ki values indicate that this compound is a highly potent inhibitor of these enzymes. Its activity against the tumor-associated isoforms hCA IX and hCA XII makes it a compound of significant interest for cancer research.
Mechanism of Action at the Cellular Level
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many types of tumors and is induced by hypoxia. Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This activity contributes to the acidification of the tumor microenvironment and the maintenance of a neutral intracellular pH, which are crucial for tumor cell survival, proliferation, and invasion.
By inhibiting CAIX, this compound disrupts this pH-regulating mechanism, leading to an increase in intracellular acidity and a decrease in extracellular acidity. This can, in turn, sensitize cancer cells to apoptosis and inhibit their metastatic potential.
Signaling Pathways Involving Carbonic Anhydrase IX
The role of CAIX in cancer progression is multifaceted and involves its interplay with several key signaling pathways. The inhibition of CAIX by compounds such as this compound can modulate these pathways.
Caption: The role of CAIX in the hypoxic tumor microenvironment and its inhibition by this compound.
Experimental Protocols
This section provides a generalized protocol for determining the inhibitory activity of compounds against carbonic anhydrase, based on established methodologies.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (B1210297) (p-NPA), to the yellow-colored product, p-nitrophenol, which can be monitored spectrophotometrically.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) solution (substrate)
-
This compound (test inhibitor)
-
Acetazolamide (B1664987) (positive control inhibitor)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Spectrophotometer capable of kinetic measurements at 400-405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the hCA enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a stock solution of p-NPA in a minimal amount of acetonitrile (B52724) and then dilute with the assay buffer. This solution should be prepared fresh.
-
Prepare a stock solution of this compound and acetazolamide in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Enzyme control wells (no inhibitor): Add assay buffer and the hCA enzyme solution.
-
Inhibitor wells: Add assay buffer, the hCA enzyme solution, and the desired concentration of the test inhibitor or positive control.
-
Solvent control wells: Add assay buffer, the hCA enzyme solution, and the same concentration of DMSO as in the inhibitor wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 400-405 nm in kinetic mode for a defined period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate is known.
-
Caption: A generalized experimental workflow for determining carbonic anhydrase inhibition.
Conclusion
This compound is a potent, small-molecule inhibitor of human carbonic anhydrases, with notable activity against the tumor-associated isoforms hCA IX and hCA XII. Its ability to disrupt the pH-regulating machinery of cancer cells makes it a valuable tool for preclinical cancer research. This technical guide has summarized the key chemical, physical, and biological properties of this compound and provided a foundational experimental protocol for its characterization. Further investigation into its in vivo efficacy and pharmacokinetic profile is warranted to fully elucidate its therapeutic potential.
References
hCAIX-IN-18: A Technical Guide to its Mechanism of Action on Carbonic Anhydrase IX
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mechanism of action of hCAIX-IN-18, a potent inhibitor of human Carbonic Anhydrase IX (CAIX). CAIX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and plays a crucial role in tumor progression and metastasis by regulating intra- and extracellular pH. This compound belongs to the class of ureido-substituted benzenesulfonamides, which have demonstrated significant promise as selective inhibitors of tumor-associated CA isoforms. This document outlines the binding kinetics, proposed mechanism of action, and relevant experimental protocols for the characterization of this compound and similar inhibitors. The information presented is intended to support further research and development of CAIX-targeted cancer therapies.
Introduction to Carbonic Anhydrase IX as a Therapeutic Target
Carbonic Anhydrase IX (CAIX) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Under the hypoxic conditions often found in solid tumors, CAIX expression is significantly upregulated.[1] This enzymatic activity contributes to the acidification of the tumor microenvironment, which in turn promotes tumor cell invasion, metastasis, and resistance to conventional therapies.[1] The extracellular active site of CAIX makes it an attractive target for the development of selective inhibitors that can modulate the tumor microenvironment without affecting intracellular CA isoforms.[1]
This compound: An Overview
This compound is a small molecule inhibitor of carbonic anhydrases. While the exact structure is not publicly disclosed, its classification as a ureido-substituted benzenesulfonamide (B165840) and its inhibition profile suggest it shares a common mechanism with other compounds in this class.
Quantitative Data: Inhibition Constants (Ki)
The inhibitory potency of this compound has been characterized against several human carbonic anhydrase (hCA) isoforms. The inhibition constants (Ki) are summarized in the table below.
| Isoform | Inhibition Constant (Ki) (nM) |
| hCAI | 3.5 |
| hCAII | 9.4 |
| hCAIX | 43.0 |
| hCAXII | 8.2 |
Data sourced from commercially available information.
Mechanism of Action
The proposed mechanism of action for this compound, based on its chemical class (ureido-substituted benzenesulfonamides), involves direct binding to the active site of the CAIX enzyme.
Binding to the CAIX Active Site
The sulfonamide moiety of this compound is believed to coordinate with the zinc ion (Zn2+) in the catalytic pocket of CAIX. This interaction displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's ability to hydrate (B1144303) carbon dioxide. The ureido-substituted portion of the molecule extends into the active site cavity, forming additional interactions with amino acid residues that contribute to the inhibitor's potency and selectivity.[1]
Figure 1: Proposed binding mode of this compound within the CAIX active site.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize CAIX inhibitors like this compound.
Synthesis of Ureido-Substituted Benzenesulfonamides
This protocol describes a general method for the synthesis of the chemical class to which this compound belongs.
Materials:
-
Substituted aniline (B41778) or sulfanilamide (B372717)
-
Appropriate isocyanate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the starting aniline or sulfanilamide in the anhydrous solvent under an inert atmosphere.
-
Add the isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent is removed under reduced pressure.
-
The crude product is collected by filtration and washed with a non-polar solvent (e.g., hexane) to remove any unreacted isocyanate.
-
Further purification can be achieved by recrystallization or column chromatography.
-
The final product is characterized by NMR spectroscopy and mass spectrometry.
Figure 2: General workflow for the synthesis of ureido-substituted benzenesulfonamides.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This assay is the gold standard for determining the inhibition constants of CA inhibitors.
Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO2. The reaction is monitored by the change in pH, which is detected by a pH indicator. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of the enzyme and substrate and the measurement of the initial reaction rate.
Materials:
-
Recombinant human carbonic anhydrase isoforms (I, II, IX, XII)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
Buffer (e.g., Tris-HCl)
-
pH indicator (e.g., phenol (B47542) red)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the CA enzyme in the buffer containing the pH indicator.
-
Prepare a series of dilutions of the inhibitor in the same buffer.
-
Incubate the enzyme with each inhibitor concentration for a specified time to allow for binding.
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator over time.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Figure 3: Workflow for the stopped-flow CO2 hydration assay.
Signaling Pathways Affected by CAIX Inhibition
Inhibition of CAIX by molecules like this compound can have significant downstream effects on cancer cell signaling and survival, primarily through the disruption of pH regulation.
Under hypoxic conditions, cancer cells upregulate glycolysis, leading to an increase in intracellular protons (H+). CAIX, along with other transporters, helps to maintain a viable intracellular pH (pHi) by exporting these protons. By inhibiting CAIX, this compound disrupts this process, leading to intracellular acidification. This can trigger a cascade of events, including the induction of apoptosis.
Figure 4: Signaling consequences of CAIX inhibition by this compound.
Conclusion
This compound is a potent inhibitor of carbonic anhydrase IX, a key enzyme involved in tumor progression. Its mechanism of action, typical of ureido-substituted benzenesulfonamides, involves direct inhibition of the enzyme's catalytic activity. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and the development of novel CAIX inhibitors. The disruption of pH homeostasis by these inhibitors represents a promising therapeutic strategy for a variety of solid tumors.
References
hCAIX-IN-18: A Technical Overview of its Inhibition Constant and Associated Methodologies
For Immediate Release
This technical guide provides an in-depth analysis of hCAIX-IN-18, a potent inhibitor of human carbonic anhydrase IX (hCAIX). The document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology. It details the inhibitory constant (Ki) of this compound for hCAIX, the experimental protocols for its determination, and the relevant signaling pathways.
Quantitative Inhibition Data
This compound has been characterized as a potent inhibitor of several human carbonic anhydrase isoforms. The inhibitory constants (Ki) are summarized in the table below. Notably, this compound exhibits a Ki of 43.0 nM for hCAIX.[1][2]
| Isoform | Ki (nM) |
| hCAI | 3.5[1][2] |
| hCAII | 9.4[1][2] |
| hCAIX | 43.0 [1][2] |
| hCAXII | 8.2[1][2] |
Experimental Protocol: Determination of Inhibitory Constant (Ki)
The Ki values for this compound were determined using a stopped-flow CO2 hydration assay. This method measures the enzymatic activity of carbonic anhydrase by observing the pH change resulting from the hydration of CO2.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCAI, hCAII, hCAIX, hCAXII)
-
This compound
-
CO2-saturated solution
-
Buffer solution (e.g., TRIS or HEPES)
-
pH indicator dye
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Solutions of the recombinant human carbonic anhydrase isoforms and this compound are prepared in the appropriate buffer.
-
Assay Execution: The enzyme and inhibitor are pre-incubated to allow for binding.
-
The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator dye is monitored over time, reflecting the rate of the CO2 hydration reaction.
-
Data Analysis: The initial rates of the enzymatic reaction are determined at various inhibitor concentrations.
-
The Ki value is then calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
Signaling Pathways and Mechanism of Action
Carbonic anhydrase IX is a transmembrane enzyme that plays a crucial role in pH regulation in the tumor microenvironment. Its expression is primarily induced by hypoxia through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.
Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of target genes, including CA9, the gene encoding for hCAIX. hCAIX then catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity contributes to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH, which promotes cancer cell survival, proliferation, and invasion.
Inhibition of hCAIX by compounds such as this compound disrupts this pH-regulating mechanism. This can lead to an increase in intracellular acidity and a decrease in extracellular acidity, thereby creating a less favorable environment for tumor growth and potentially increasing the efficacy of certain chemotherapies.
Below are diagrams illustrating the experimental workflow for Ki determination and the signaling pathway of hCAIX.
References
The Role of Carbonic Anhydrase IX in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that plays a pivotal role in the adaptation of tumor cells to the hypoxic and acidic microenvironment. Its expression is predominantly associated with a wide range of solid tumors and is often correlated with poor prognosis and resistance to conventional therapies. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX contributes to the maintenance of a relatively alkaline intracellular pH (pHi), which is favorable for tumor cell survival and proliferation, while simultaneously acidifying the extracellular space. This extracellular acidosis facilitates tumor invasion, metastasis, and immunosuppression. The expression of CA IX is primarily regulated by the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor activated under low oxygen conditions. Furthermore, emerging evidence suggests a complex interplay between CA IX and major oncogenic signaling pathways, including the EGFR/PI3K/Akt axis. This technical guide provides an in-depth overview of the biochemical functions of CA IX, its expression in various tumors, detailed experimental protocols for its study, and its intricate involvement in tumor biology, highlighting its significance as a therapeutic target.
Biochemical Function and Regulation of Carbonic Anhydrase IX
Carbonic anhydrase IX is a member of the α-carbonic anhydrase family of enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺)[1]. Structurally, CA IX is a transmembrane protein with an extracellular catalytic domain, a proteoglycan-like domain, a transmembrane region, and a short intracellular tail[2]. This unique structure allows it to function at the cell surface, directly influencing the pH of the tumor microenvironment.
The primary function of CA IX in cancer is to regulate pH. Tumor cells, due to their high metabolic rate and reliance on glycolysis even in the presence of oxygen (the Warburg effect), produce excessive amounts of acidic metabolites, such as lactic acid and CO₂. The accumulation of these acidic products would lead to intracellular acidosis and cell death. CA IX, with its active site facing the extracellular space, hydrates CO₂ to H⁺ and HCO₃⁻. The protons contribute to the acidification of the tumor microenvironment, while the bicarbonate ions can be transported into the cell to buffer the intracellular pH, thus maintaining a pHi that is permissive for cell survival and proliferation[3][4].
The expression of the CA9 gene is tightly regulated by hypoxia through the transcription factor HIF-1α[5][6]. Under normoxic conditions, the alpha subunit of HIF-1 is hydroxylated by prolyl hydroxylases, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which targets it for proteasomal degradation. In hypoxic conditions, this hydroxylation is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of a wide range of genes, including CA9, that promote adaptation to low oxygen[6][7]. The PI3K/Akt signaling pathway, which is often activated downstream of growth factor receptors like EGFR, can also positively regulate HIF-1α expression and activity, thereby linking oncogenic signaling to CA IX expression[8].
Quantitative Data on CA IX in the Tumor Microenvironment
The following tables summarize key quantitative data related to the expression and function of CA IX in cancer.
Table 1: Expression of Carbonic Anhydrase IX in Various Human Cancers
| Cancer Type | Method | Percentage of CA IX-Positive Cases | Key Findings | Reference |
| Clear Cell Renal Cell Carcinoma (ccRCC) | IHC | 86.6% (317 cases) | High expression is common and associated with tumor grade. | [3] |
| Papillary Renal Cell Carcinoma | IHC | 52% (of 52 cases) | Variable staining observed. | [3] |
| Chromophobe Renal Cell Carcinoma | IHC | Focal expression in 1 of 35 cases | Generally low to no expression. | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | Plasma ELISA | Mean: 45.40 pg/ml (patients) vs. 2.48 pg/ml (healthy) | High plasma levels are an independent prognostic biomarker. | [4] |
| Ovarian Cancer | RT-qPCR | 93.02% (40 of 43 cases) | Significantly higher expression in malignant vs. benign tumors. | [6] |
| Basal Cell Carcinoma (BCC) | IHC | 68.3% (41 of 60 aggressive cases) showed high expression | High expression correlates with a more aggressive phenotype. | [6] |
| Breast Cancer | IHC | 87% (182 of 209 cases) | Positive expression with both membranous and cytoplasmic localization. | [9] |
Table 2: Catalytic Activity and pH Modulation by Carbonic Anhydrase IX
| Parameter | Value | Conditions | Significance | Reference |
| Catalytic Efficiency (kcat/Km) | 3.2 x 10⁷ M⁻¹s⁻¹ | For CO₂ hydration, measured by ¹⁸O exchange. | High catalytic efficiency for CO₂ hydration. | [10] |
| Tumor Extracellular pH (pHe) | pH 6.71 (CA IX-expressing) vs. pH 6.86 (control) | HCT116 tumor xenografts in SCID mice. | CA IX expression leads to a significant acidification of the tumor microenvironment. | [5][8][11] |
| pHe Upper Limit | 6.93 | In CA IX-expressing tumors. | Suggests CA IX acts as a pH-stat to maintain an acidic pHe. | [5][8][11] |
| Intracellular pH (pHi) | No significant difference | In CA IX-expressing vs. control tumors. | CA IX primarily acidifies the extracellular space while helping to maintain intracellular pH. | [5][8][11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of CA IX Regulation and Function
The primary pathway regulating CA IX expression is the hypoxia-induced activation of HIF-1α. This pathway can be further modulated by oncogenic signaling cascades such as the EGFR/PI3K/Akt pathway, which can promote HIF-1α stability and activity. Once expressed, CA IX's enzymatic activity contributes to the acidic tumor microenvironment, which in turn can influence various cellular processes, including those regulated by pathways like NF-κB.
Caption: Signaling pathway of CA IX regulation and its role in the tumor microenvironment.
Experimental Workflow for Investigating CA IX
A comprehensive investigation of CA IX's role in the tumor microenvironment involves a multi-faceted approach, integrating in vitro and in vivo models. This workflow outlines the key stages, from initial expression analysis to functional validation and preclinical assessment.
Caption: Integrated workflow for studying the role of CA IX in the tumor microenvironment.
Detailed Experimental Protocols
Immunohistochemistry (IHC) for CA IX Detection in Paraffin-Embedded Tissues
Objective: To visualize the expression and localization of CA IX protein in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides.
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase activity.
-
Blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary antibody: Rabbit monoclonal anti-human CA IX antibody.
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP).
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system.
-
Hematoxylin (B73222) for counterstaining.
-
Mounting medium.
Protocol:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a water bath or pressure cooker (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CA IX antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate-chromogen solution and incubate until the desired brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Scoring: CA IX expression can be scored based on the intensity of staining (0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positive tumor cells. A combined score can be generated (e.g., H-score).
Western Blotting for CA IX Detection in Cell Lysates
Objective: To detect and quantify the expression of CA IX protein in cell or tissue lysates.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody: Rabbit anti-human CA IX antibody.
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP).
-
Enhanced chemiluminescence (ECL) substrate.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
Protocol:
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-CA IX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Carbonic Anhydrase IX Enzyme Activity Assay
Objective: To measure the catalytic activity of CA IX. This protocol is based on the Wilbur-Anderson assay, which measures the time required for a pH change.
Materials:
-
Tris buffer (20 mM, pH 8.3).
-
CO₂-saturated water (ice-cold).
-
Purified CA IX protein or cell lysate containing CA IX.
-
pH meter with a fast-response electrode.
-
Stopwatch.
-
Ice bath.
Protocol:
-
Preparation:
-
Chill all reagents and the reaction vessel in an ice bath.
-
Calibrate the pH meter at low temperature.
-
-
Assay Procedure:
-
Add a defined volume of Tris buffer to the reaction vessel.
-
Add the sample containing CA IX (or a buffer control for the uncatalyzed reaction).
-
Start the reaction by adding a known volume of CO₂-saturated water.
-
Simultaneously start the stopwatch and record the time it takes for the pH to drop from 8.3 to 6.3.
-
-
Calculation of Activity:
-
One Wilbur-Anderson Unit (WAU) is defined as: WAU = (T₀ - T) / T
-
T₀ = time for the uncatalyzed reaction.
-
T = time for the catalyzed reaction.
-
-
The specific activity can be calculated by dividing the WAU by the amount of protein in the sample.
-
Conclusion and Future Directions
Carbonic anhydrase IX is a critical player in the tumor microenvironment, promoting tumor cell survival, proliferation, and invasion through its pH-regulating activity. Its strong association with hypoxia and poor clinical outcomes in a variety of cancers has established it as a promising biomarker and therapeutic target. The methodologies outlined in this guide provide a framework for the comprehensive investigation of CA IX's role in cancer biology. Future research should focus on further elucidating the complex interplay between CA IX and other signaling pathways, developing more specific and potent CA IX inhibitors, and exploring combination therapies that target both CA IX and other vulnerabilities of hypoxic tumors. A deeper understanding of the multifaceted functions of CA IX will undoubtedly pave the way for novel and more effective anti-cancer strategies.
References
- 1. soest.hawaii.edu [soest.hawaii.edu]
- 2. Activation parameters for the carbonic anhydrase II-catalyzed hydration of CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. patholjournal.com [patholjournal.com]
- 5. In vivo imaging and quantification of carbonic anhydrase IX expression as an endogenous biomarker of tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue Expression of Carbonic Anhydrase IX Correlates to More Aggressive Phenotype of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Integrated Quantitative Proteomics Workflow for Cancer Biomarker Discovery and Validation in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ihc.testcatalog.org [ihc.testcatalog.org]
An In-Depth Technical Guide to hCAIX-IN-18: A Potent Carbonic Anhydrase Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
hCAIX-IN-18, also identified as compound 30, is a small molecule inhibitor of the carbonic anhydrase (CA) family of enzymes. It exhibits potent inhibitory activity against several human (h) CA isoforms, including those critically involved in cancer progression, such as hCAIX and hCAXII. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation. The document also illustrates the key signaling pathways influenced by CAIX in the tumor microenvironment, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to Carbonic Anhydrase IX (CAIX) in Cancer
Carbonic anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is overexpressed in a wide range of solid tumors. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the activation of the hypoxia-inducible factor-1α (HIF-1α) transcription factor.
CAIX plays a crucial role in tumor biology by regulating pH. Cancer cells exhibit a high rate of glycolysis, leading to the production of acidic metabolites. CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the maintenance of a neutral intracellular pH (pHi) while acidifying the extracellular space. This altered pH landscape promotes tumor cell survival, proliferation, invasion, and metastasis, and contributes to therapeutic resistance. Consequently, CAIX has emerged as a promising therapeutic target for the development of novel anticancer agents.
This compound: A Potent Inhibitor of Carbonic Anhydrases
This compound is a benzenesulfonamide (B165840) derivative that demonstrates potent inhibition of several carbonic anhydrase isoforms. Its chemical structure features a 4-(2-aminoethyl)benzenesulfonamide (B156865) scaffold, a common pharmacophore for CA inhibitors.
Quantitative Inhibition Data
The inhibitory potency of this compound against four key human carbonic anhydrase isoforms has been determined, and the inhibition constants (Ki) are summarized in the table below.
| Isoform | Ki (nM) |
| hCAI | 3.5[1] |
| hCAII | 9.4[1] |
| hCAIX | 43.0[1] |
| hCAXII | 8.2[1] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from 4-(2-aminoethyl)benzenesulfonamide. The general synthetic approach for this class of compounds involves the formation of a Schiff base followed by reduction. While a specific detailed protocol for this compound (compound 30) is not publicly available, a general procedure can be inferred from the synthesis of analogous hydroxyimine-tethered benzenesulfonamides.
General Synthetic Pathway:
-
Schiff Base Formation: Reaction of 4-(2-aminoethyl)benzenesulfonamide with a suitable aromatic aldehyde (e.g., a para-substituted benzaldehyde) in a suitable solvent like ethanol, often with a catalytic amount of acid, under reflux conditions.
-
Reduction of the Imine: The resulting Schiff base (imine) is then reduced to the corresponding secondary amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in methanol.
-
Purification: The final compound is purified using standard techniques like column chromatography.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This assay measures the inhibitory effect of a compound on the catalytic activity of carbonic anhydrase.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCAI, hCAII, hCAIX, hCAXII)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 10 mM HEPES, pH 7.5, containing 20 mM NaCl and 0.1% (w/v) bovine serum albumin
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the CA enzyme in the assay buffer.
-
Incubate the enzyme solution with various concentrations of this compound (or DMSO for control) for a specified time at a controlled temperature.
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow apparatus.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the enzymatic hydration of CO₂.
-
Calculate the initial rate of the reaction.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the inhibitor concentrations.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line expressing CAIX (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for CAIX Expression
This technique is used to detect and quantify the expression of CAIX protein in cancer cells.
Materials:
-
Cancer cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CAIX
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CAIX antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
CAIX Signaling Pathway in Hypoxia
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the promoter regions of its target genes, including CA9. This leads to the upregulation of CAIX expression. CAIX then contributes to the acidification of the tumor microenvironment, which promotes cancer cell survival and invasion.
Caption: CAIX expression is induced by hypoxia via HIF-1α, leading to pH regulation and cancer progression.
Experimental Workflow for this compound Evaluation
The evaluation of a novel CAIX inhibitor like this compound typically follows a structured workflow, from initial enzymatic assays to in vivo studies.
Caption: A typical workflow for the preclinical evaluation of a CAIX inhibitor.
Logical Relationship of this compound's Mechanism of Action
The mechanism of action of this compound is based on its ability to inhibit the enzymatic function of CAIX, thereby disrupting the pH balance in the tumor microenvironment and leading to cancer cell death.
Caption: this compound inhibits CAIX, leading to intracellular acidification and apoptosis.
Conclusion
This compound is a potent inhibitor of carbonic anhydrases with significant potential for cancer research. Its ability to target CAIX, a key regulator of the tumor microenvironment, makes it a valuable tool for investigating the role of pH in cancer progression and for the development of novel therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this compound and other CAIX inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
Unraveling the Synthesis of hCAIX-IN-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis and biological context of hCAIX-IN-18, a potent inhibitor of carbonic anhydrase IX (CAIX). The information is compiled from scientific literature to support research and development in oncology and medicinal chemistry.
Introduction
This compound, also identified as compound 30 in the scientific literature, is a small molecule inhibitor of the human carbonic anhydrase (hCA) enzyme family. It exhibits significant inhibitory activity against multiple isoforms, particularly the tumor-associated isoform hCAIX. This enzyme plays a crucial role in pH regulation in hypoxic tumor microenvironments, contributing to cancer cell survival, proliferation, and metastasis. Consequently, inhibitors of hCAIX are of significant interest as potential anticancer therapeutics.
Quantitative Data Summary
The inhibitory activity of this compound and reference compounds against various human carbonic anhydrase isoforms is summarized in the table below. This data highlights the potency of this compound against the cancer-related isoforms hCAIX and hCAXII.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound (Compound 30) | 3.5 | 9.4 | 43.0 | 8.2 |
| Acetazolamide (AAZ) | - | - | 24 | - |
| Methazolamide (MZA) | - | - | - | - |
| Ethoxzolamide (EZA) | - | - | - | - |
| Dichlorophenamide (DCP) | - | - | - | - |
| Indisulam (IND) | - | - | 50 | - |
Data extracted from literature describing the biological activity of a series of N-substituted N′-(2-arylmethylthio-4-chloro-5-methyl benzenesulfonyl) guanidines.[1]
Synthesis Pathway of this compound (Compound 30)
The synthesis of this compound is achieved through a multi-step process, culminating in the reaction of key intermediates. The overall synthetic scheme is depicted below.
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of this compound, based on the published literature.[1]
Synthesis of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)cyanamide potassium salt (Intermediate Compound 6)
The synthesis of the intermediate compound 6 is achieved through the nucleophilic substitution of an arylmethyl chloride with the dipotassium salt of N-(benzenesulfonyl)cyanamide. This procedure is based on previously reported methods for similar compounds.
Synthesis of this compound (Compound 30)
-
Reactants:
-
Intermediate Compound 6 (0.309 g)
-
4-hydrazinylbenzene sulfonamide hydrochloride (0.157 g)
-
-
Solvent:
-
Dry Toluene
-
-
Reaction Conditions:
-
The reaction mixture is heated for 20 hours.
-
-
Product Isolation:
-
The final product, compound 30, is obtained after the reaction period.
-
-
Yield: 66%
-
Characterization:
-
Melting Point: 211-213 °C
-
IR (KBr): 3373, 3295 (NH), 2922, 2852 (CH3, CH2), 1622, 1548 (C=N, C=C), 1329, 1155, 1142 (SO2) cm⁻¹
-
¹H NMR (DMSO-d6): δ 2.35 (s)
-
Signaling Pathways Involving Carbonic Anhydrase IX
Carbonic Anhydrase IX is a key regulator of cellular pH in response to hypoxic conditions, a common feature of the tumor microenvironment. Its expression and activity are intertwined with several critical signaling pathways that promote cancer cell survival and adaptation.
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and translocates to the nucleus. There, it binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding CAIX. This leads to the upregulation of CAIX expression on the cell surface.
Role of CAIX in pH Regulation and Downstream Signaling
Once expressed, CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity contributes to the acidification of the extracellular tumor microenvironment while maintaining a more alkaline intracellular pH, which is favorable for cancer cell survival and proliferation. This pH-regulating function of CAIX can influence other signaling pathways. For instance, an acidic microenvironment can activate proteases and promote epithelial-mesenchymal transition (EMT), and CAIX has been shown to interact with signaling pathways such as PI3K and NF-κB, further contributing to cancer progression.[2][3][4]
Conclusion
This compound is a potent inhibitor of carbonic anhydrase IX with a well-defined, albeit multi-step, synthesis pathway. Its ability to target a key enzyme in the adaptive machinery of cancer cells makes it and similar molecules valuable tools for cancer research and potential candidates for therapeutic development. Understanding the synthesis and the biological pathways influenced by CAIX is crucial for the rational design and application of such inhibitors.
References
- 1. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
hCAIX-IN-18: A Technical Guide to its Potential as a Probe for Tumor Hypoxia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor hypoxia, a condition of low oxygen tension in cancerous tissues, is a critical factor in tumor progression, metastasis, and resistance to therapies. The detection and imaging of hypoxic regions are therefore of paramount importance in oncology research and clinical practice. Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly upregulated under hypoxic conditions through the hypoxia-inducible factor 1α (HIF-1α) pathway, making it an attractive endogenous biomarker for tumor hypoxia. Small molecule inhibitors of CAIX, particularly those based on the sulfonamide scaffold, have been explored as probes for imaging CAIX expression and, by extension, tumor hypoxia.
This technical guide focuses on hCAIX-IN-18 , a novel benzenesulfonamide-based inhibitor of human carbonic anhydrases. This document provides a comprehensive overview of its chemical properties, synthesis, in vitro activity, and a prospective guide to its evaluation as a probe for tumor hypoxia, based on established methodologies for similar agents.
Core Compound Data: this compound
This compound, also referred to as compound 30 in its primary scientific disclosure, is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms.[1][2] Its structure features a benzenesulfonamide (B165840) group, a well-established zinc-binding moiety for CA enzymes, tethered to a hydroxyimine functionality.[1][2]
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 4-({4-[(Z)-(4-chlorophenyl)(hydroxy)methylidene]piperazin-1-yl})benzenesulfonamide | Inferred from primary literature |
| Molecular Formula | C₁₇H₁₉ClN₄O₃S | Inferred from structure |
| Molecular Weight | 409.9 g/mol | Inferred from structure |
| Appearance | Solid (predicted) | - |
In Vitro Inhibition of Human Carbonic Anhydrase Isoforms
The inhibitory activity of this compound against key hCA isoforms has been determined using a stopped-flow CO₂ hydrase assay.[1][2] The inhibition constants (Ki) are summarized below.
| Isoform | Inhibition Constant (Kᵢ) [nM] |
| hCAI | 3.5 |
| hCAII | 9.4 |
| hCAIX | 43.0 |
| hCAXII | 8.2 |
Data sourced from Medchemexpress and Peerzada et al., 2023.[1][2][3]
Signaling Pathway and Mechanism of Action
The rationale for using CAIX-targeted probes for hypoxia imaging is based on the well-established HIF-1α signaling pathway. Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including CA9, leading to the upregulation of CAIX protein expression on the cell surface.[4] A probe like this compound, which selectively binds to the extracellular domain of CAIX, can thus be used to identify and visualize hypoxic tumor cells.
Experimental Protocols
While in vivo studies specifically using this compound as a hypoxia probe have not yet been published, this section provides detailed, generalized protocols based on established methods for similar small molecule sulfonamide-based probes. These protocols serve as a guide for the evaluation of this compound.
Synthesis of this compound (Compound 30)
The synthesis of this compound is achieved through a multi-step process as outlined in the primary literature.[1]
Detailed Protocol:
-
Synthesis of 4-chloro-N-hydroxybenzenecarboximidoyl chloride: 4-chlorobenzaldehyde is reacted with hydroxylamine hydrochloride, followed by chlorination with a reagent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) to yield the carboximidoyl chloride intermediate.
-
Synthesis of 4-(piperazin-1-yl)benzenesulfonamide: 4-Fluorobenzenesulfonyl chloride is reacted with an excess of piperazine, followed by amination to install the sulfonamide group.
-
Final Condensation: The carboximidoyl chloride intermediate is reacted with 4-(piperazin-1-yl)benzenesulfonamide in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to yield the final product, this compound.[1] The product is then purified using column chromatography.
In Vitro Cell-Based Assay for Hypoxia-Induced Binding
This protocol describes how to assess the specific binding of a fluorescently-tagged version of this compound to cancer cells under normoxic and hypoxic conditions.
Materials:
-
CAIX-positive cell line (e.g., HT-29, HeLa)
-
CAIX-negative cell line (e.g., HCT-116)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Fluorescently-labeled this compound
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in appropriate plates or chamber slides.
-
Culture one set of plates under normoxic conditions (21% O₂) and another set under hypoxic conditions (1% O₂) for 24-48 hours to induce CAIX expression.
-
Incubate the cells with the fluorescently-labeled this compound probe (e.g., at 1 µM concentration) for 1-2 hours at 37°C.
-
For blocking experiments, pre-incubate a subset of cells with a high concentration of unlabeled this compound (e.g., 100 µM) for 30 minutes before adding the fluorescent probe.
-
Wash the cells twice with PBS to remove unbound probe.
-
Analyze the cells using fluorescence microscopy to visualize probe localization or a fluorescence plate reader to quantify the signal intensity.
In Vivo Fluorescence Imaging in Tumor Xenograft Models
This protocol outlines a typical workflow for evaluating a CAIX-targeted fluorescent probe in a mouse model of cancer.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
CAIX-positive tumor cells (e.g., HT-29)
-
Matrigel
-
Fluorescently-labeled this compound formulated in a biocompatible vehicle (e.g., PBS with 5% DMSO).
-
In vivo fluorescence imaging system.
Procedure:
-
Subcutaneously implant CAIX-positive tumor cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of the mice.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Administer the fluorescently-labeled this compound probe via intravenous (tail vein) injection.
-
Perform fluorescence imaging at various time points post-injection (e.g., 2, 6, 24, 48 hours) to determine the optimal imaging window.
-
Quantify the fluorescence intensity in the tumor and in a contralateral non-tumor region to calculate the tumor-to-background ratio.
-
After the final imaging session, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm probe distribution.
Prospective Data Presentation (Illustrative Examples)
As in vivo data for this compound is not yet available, the following tables present example data based on published results for other fluorescent sulfonamide-based CAIX inhibitors. These tables are for illustrative purposes to guide researchers in their data presentation.
Table 1: Example Biodistribution of a Fluorescent CAIX Probe in a Xenograft Model
| Organ | Percent Injected Dose per Gram (%ID/g) at 24h post-injection |
| Tumor | 8.5 ± 1.2 |
| Blood | 0.5 ± 0.1 |
| Heart | 0.8 ± 0.2 |
| Lungs | 1.1 ± 0.3 |
| Liver | 4.2 ± 0.9 |
| Spleen | 0.7 ± 0.2 |
| Kidneys | 15.3 ± 2.5 |
| Muscle | 0.6 ± 0.1 |
| Bone | 0.9 ± 0.3 |
This is example data and does not represent actual results for this compound.
Table 2: Example Tumor Uptake and Tumor-to-Muscle Ratios
| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio |
| 2 hours | 4.1 ± 0.7 | 3.5 ± 0.8 |
| 6 hours | 7.2 ± 1.0 | 8.1 ± 1.5 |
| 24 hours | 8.5 ± 1.2 | 14.2 ± 2.1 |
| 48 hours | 6.3 ± 0.9 | 11.5 ± 1.8 |
This is example data and does not represent actual results for this compound.
Conclusion and Future Directions
This compound is a potent inhibitor of tumor-associated carbonic anhydrases IX and XII. Its benzenesulfonamide scaffold provides a strong rationale for its potential development as a probe for detecting tumor hypoxia. The provided in vitro data demonstrates its high affinity for CAIX. However, to establish its utility as an imaging agent, further studies are required. These include:
-
Fluorescent Labeling: Synthesis of a fluorescently-labeled version of this compound with a suitable near-infrared dye to enable in vivo imaging.
-
In Vitro Validation: Comprehensive cell-based assays to confirm hypoxia-specific binding and cellular localization.
-
Preclinical In Vivo Evaluation: Pharmacokinetic studies, biodistribution analysis, and in vivo imaging in relevant tumor models to assess its tumor-targeting efficacy, clearance profile, and signal-to-background ratios.
The experimental protocols and data presentation formats outlined in this guide provide a framework for the systematic evaluation of this compound as a promising new tool for the non-invasive imaging of tumor hypoxia.
References
- 1. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Is carbonic anhydrase IX a validated target for molecular imaging of cancer and hypoxia? - PMC [pmc.ncbi.nlm.nih.gov]
The Hypoxia-Inducible Factor-1α and Carbonic Anhydrase IX Axis: A Core Regulatory Nexus in Cellular Response to Low Oxygen
For Immediate Release
This technical guide provides an in-depth analysis of the critical relationship between Hypoxia-Inducible Factor-1α (HIF-1α) and Carbonic Anhydrase IX (CAIX), two key proteins implicated in tumor biology and cellular adaptation to hypoxic environments. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the signaling pathways, experimental validation, and quantitative data underpinning this biological connection.
Core Signaling Pathway: HIF-1α Dependent Transcription of CAIX
Under conditions of low oxygen, or hypoxia, the α subunit of the HIF-1 transcription factor, HIF-1α, is stabilized.[1] In normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain proteins (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which in turn targets it for proteasomal degradation. Hypoxia inhibits the activity of PHDs, allowing HIF-1α to accumulate, translocate to the nucleus, and heterodimerize with its constitutively expressed partner, HIF-1β (also known as ARNT).[1][2][3]
This active HIF-1 complex then binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) within the promoter regions of its target genes.[1][4] The CA9 gene, which encodes CAIX, is a well-established direct target of HIF-1.[5][6][7] The promoter of the CA9 gene contains a functional HRE, and the binding of the HIF-1 complex to this element is a crucial step in initiating the transcription of CAIX mRNA, leading to increased protein expression.[5][8][9][10] The transcriptional co-activators CBP/p300 are also involved in this process, enhancing the transcriptional activity of HIF-1.[5][8] Additionally, the transcription factor Sp1 has been shown to be a critical co-factor, binding to the CAIX promoter and cooperating with HIF-1α to drive its expression.[5][8]
Quantitative Data Summary
The induction of CAIX expression by HIF-1α under hypoxic conditions has been quantified in numerous studies. The following tables summarize key findings from the literature.
| Cell Line | Hypoxic Condition | Fold Induction of CAIX mRNA | Fold Induction of CAIX Protein | Reference |
| HeLa | 1% O2 for 72h | Not Reported | Strong induction observed | [11] |
| U87 Glioblastoma | 1% O2 for 24h | Not Reported | Approx. 3-4 fold | [12] |
| U251 Glioblastoma | 1% O2 for 24h | Not Reported | Approx. 2-3 fold | [12] |
| Various Tumor Cell Lines | Not specified | Strong induction observed | Strong induction observed | [7] |
| Experimental Model | Method | Key Quantitative Finding | Reference |
| Head and Neck Squamous Cell Carcinoma Xenografts | SPECT Imaging | Positive correlation between radiotracer uptake and CAIX expression (p < 0.01) | [13] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Immunohistochemistry | Significant correlation between HIF-1α nuclear staining and CAIX immunostaining (Kendall's tau-b = 0.588, p < 0.01) | [3] |
| Human Glioma Microarray Dataset (GSE4290) | Pearson's Correlation | Positive correlation between HIF-1α and CAIX expression (r = 0.2846, p < 0.001) | [12] |
| CA9 Promoter Luciferase Reporter in C4.5 cells | Luciferase Assay | 17-fold transcriptional induction by hypoxia | [7] |
Key Experimental Protocols
The investigation of the HIF-1α-CAIX axis relies on a set of core molecular and cellular biology techniques. Detailed methodologies for the key experiments are provided below.
Western Blot Analysis for HIF-1α and CAIX Expression
Objective: To detect and quantify the protein levels of HIF-1α and CAIX in cell lysates under normoxic and hypoxic conditions.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. For hypoxic treatment, place cells in a hypoxic chamber with 1% O2 for the desired duration (e.g., 24-72 hours).[11] A hypoxia-mimicking agent like cobalt chloride (CoCl2) can also be used.[14]
-
Cell Lysis: Rapidly lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[11] Given the short half-life of HIF-1α, this step must be performed quickly.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate 30 µg of protein lysate on a 4-12% Bis-Tris gel and transfer the proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HIF-1α (e.g., clone H1alpha67) and CAIX (e.g., clone M75 or EPR4151) overnight at 4°C.[2][3]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[11] Use a loading control like β-actin to normalize the protein levels.
Luciferase Reporter Assay for CAIX Promoter Activity
Objective: To quantify the transcriptional activity of the CAIX promoter in response to HIF-1α.
Methodology:
-
Plasmid Constructs: Clone the promoter region of the CA9 gene (containing the HRE) upstream of a luciferase reporter gene (e.g., firefly luciferase) in an expression vector.[10] A control vector with a mutated HRE should also be prepared.[10]
-
Cell Transfection: Co-transfect the cells of interest with the CAIX promoter-luciferase reporter plasmid and a control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization of transfection efficiency.[12][15]
-
Experimental Treatment: After 24 hours of transfection, expose the cells to normoxic or hypoxic conditions.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.[16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold change in luciferase activity between hypoxic and normoxic conditions reflects the induction of CAIX promoter activity.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the in vivo binding of HIF-1α to the HRE in the CAIX promoter.
Methodology:
-
Cell Treatment and Cross-linking: Expose cells to hypoxic conditions to induce HIF-1α stabilization. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the cell culture medium and incubating for a short period.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.[17]
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the chromatin with an antibody specific for HIF-1α or a negative control IgG overnight at 4°C.[18][19]
-
Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating and purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers that flank the HRE in the CAIX promoter.[17] The amount of precipitated DNA is quantified and expressed as a percentage of the input DNA.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. fortunejournals.com [fortunejournals.com]
- 4. Hypoxia-Response Element (HRE)–Directed Transcriptional Regulation of the Rat Lysyl Oxidase Gene in Response to Cobalt and Cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Strict regulation of CAIX(G250/MN) by HIF-1alpha in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of HIF-1α and CAIX in nasopharyngeal carcinoma and their correlation with patients’ prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of HIF-1α and Notch3 Is Required for the Expression of Carbonic Anhydrase 9 in Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Imaging of the Hypoxia-Related Marker CAIX in Head and Neck Squamous Cell Carcinoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 15. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. qiagen.com [qiagen.com]
- 17. Chromatin Immunoprecipitation of HIF-α in Breast Tumor Cells Using Wild Type and Loss of Function Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genome-wide Association of Hypoxia-inducible Factor (HIF)-1α and HIF-2α DNA Binding with Expression Profiling of Hypoxia-inducible Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for hCAIX-IN-18 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of hCAIX-IN-18, a potent carbonic anhydrase IX (CAIX) inhibitor, in a variety of in vitro cell culture experiments. The protocols outlined below are designed to assist researchers in assessing the biological effects of this compound on cancer cells, particularly in the context of the tumor microenvironment.
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in a wide range of solid tumors and is a key regulator of pH in the tumor microenvironment.[1] Its expression is predominantly induced by hypoxia, a common feature of solid tumors, and is associated with poor prognosis and resistance to therapy.[1][2] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH. This pH-regulating activity promotes tumor cell survival, proliferation, migration, and invasion.[3][4]
This compound is a small molecule inhibitor of carbonic anhydrases. It exhibits inhibitory activity against several human carbonic anhydrase (hCA) isoforms, as detailed in the table below. Understanding its inhibitory profile is crucial for designing and interpreting experiments.
Data Presentation
Table 1: Inhibitory Activity (Ki) of this compound against various hCA Isoforms
| hCA Isoform | Ki (nM) |
| hCAI | 3.5 |
| hCAII | 9.4 |
| hCAIX | 43.0 |
| hCAXII | 8.2 |
Data sourced from publicly available information.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of CAIX and the experimental workflow for assessing the effects of this compound, the following diagrams are provided.
Caption: CAIX-mediated pH regulation and the inhibitory action of this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the product data sheet, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.95 mg of this compound (MW: 394.88 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HT-29)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2. The incubation time will depend on the cell line and the expected mechanism of action of the inhibitor.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for CAIX Expression
This protocol allows for the detection of CAIX protein levels in cells treated with this compound.
Materials:
-
Cancer cells cultured in 6-well plates or larger flasks
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CAIX
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CAIX antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against a loading control to ensure equal protein loading.
Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
This compound
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "wound" or scratch in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the cells with PBS to remove any detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at 0 hours (immediately after scratching).
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound area at different time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of this compound on cell migration.
These protocols provide a solid foundation for investigating the in vitro effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging of Hypoxic Tumors Targeting Carbonic Anhydrase IX (CAIX)
Disclaimer: The specific compound "hCAIX-IN-18" could not be found in the available literature. Therefore, these application notes and protocols are based on a representative and well-documented PET imaging agent targeting Carbonic Anhydrase IX (CAIX), [¹⁸F]VM4-037, to provide a relevant and detailed resource for researchers.
Introduction
Tumor hypoxia, or low oxygen levels in tumor tissue, is a critical factor contributing to cancer progression, metastasis, and resistance to therapies.[1][2][3] Carbonic Anhydrase IX (CAIX) is a transmembrane protein that is highly overexpressed in many solid tumors as a response to hypoxia, regulated by the hypoxia-inducible factor-1α (HIF-1α).[2][4] This makes CAIX an excellent biomarker for imaging tumor hypoxia. Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify the expression of targets like CAIX using specific radiotracers.[3][4] This document provides detailed information and protocols for the use of a CAIX-targeted PET tracer for imaging hypoxic tumors.
Mechanism of Action
Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to hypoxia-responsive elements in the DNA, upregulating the transcription of various genes, including CAIX.[2] CAIX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the regulation of intra- and extracellular pH in the tumor microenvironment, which promotes tumor cell survival and proliferation.[4] PET tracers targeting CAIX are typically small molecules, often sulfonamide-based, that bind with high affinity to the active site of the CAIX enzyme. When labeled with a positron-emitting radionuclide like fluorine-18, these tracers allow for the visualization of CAIX-expressing, and therefore hypoxic, tumor regions.
Quantitative Data
The following tables summarize the key quantitative data for the representative CAIX-targeted PET tracer, [¹⁸F]VM4-037.
Table 1: Radiosynthesis and Quality Control of [¹⁸F]VM4-037
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 7-9% | [5] |
| Radiochemical Purity | >99% | [5] |
| Specific Activity | 15–50 GBq/μmol | [5] |
Table 2: In Vivo Biodistribution of [¹⁸F]VM4-037 in Healthy Human Volunteers (~1 h post-injection)
| Organ | Mean Standardized Uptake Value (SUV) | Reference |
| Liver | ~35 | [6] |
| Kidneys | ~22 | [6] |
Table 3: Biodistribution of [¹⁸F]VM4-037 in HT29 Tumor-Bearing Mice (2 h post-injection)
| Organ/Tissue | % Injected Dose per Gram (%ID/g) | Reference |
| Kidneys | >30 | [5] |
| Ileum | >30 | [5] |
| Liver | >1 | [5] |
| Bladder | >1 | [5] |
| Stomach | >1 | [5] |
| Tumor | In the same range as low-uptake organs | [5] |
Table 4: Radiation Dosimetry of [¹⁸F]VM4-037 in Humans
| Parameter | Value | Reference |
| Effective Dose | 28 ± 1 µSv/MBq | [6] |
| Absorbed Dose - Kidneys | 273 ± 31 µGy/MBq | [6] |
| Absorbed Dose - Liver | 240 ± 68 µGy/MBq | [6] |
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]VM4-037
This protocol is a generalized summary based on the literature. Specific details may vary.
Materials:
-
Precursor molecule for [¹⁸F]VM4-037
-
[¹⁸F]Fluoride produced from a cyclotron
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Water for injection
-
HPLC system for purification
-
Solid-phase extraction (SPE) cartridges for formulation
Procedure:
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.
-
Elution: The [¹⁸F]fluoride is eluted from the cartridge with a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile to obtain the anhydrous [¹⁸F]fluoride-K222-K₂CO₃ complex.
-
Radiolabeling Reaction: The precursor for [¹⁸F]VM4-037 dissolved in an appropriate solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specific temperature for a defined time to facilitate the nucleophilic substitution.
-
Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate the [¹⁸F]VM4-037.
-
Formulation: The collected HPLC fraction containing [¹⁸F]VM4-037 is diluted with water and passed through an SPE cartridge to remove the organic solvent. The final product is eluted from the cartridge with ethanol (B145695) and formulated in a sterile saline solution for injection.
-
Quality Control: The final product is tested for radiochemical purity (by analytical HPLC), specific activity, pH, and sterility.
Protocol 2: In Vivo PET Imaging in a Xenograft Mouse Model
Animal Model:
-
Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old.
-
Subcutaneously implant human tumor cells known to express CAIX under hypoxic conditions (e.g., HT-29 human colorectal adenocarcinoma cells) on the flank or shoulder.
-
Allow tumors to grow to a suitable size for imaging (e.g., 100-500 mm³).
PET/CT Imaging Procedure:
-
Anesthesia: Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2% in oxygen).
-
Tracer Administration: Intravenously inject a bolus of [¹⁸F]VM4-037 (e.g., 3.7-7.4 MBq) via the lateral tail vein.
-
Uptake Period: Allow the tracer to distribute for a specific uptake period (e.g., 30, 60, 90, 120 minutes).
-
Imaging:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire a static PET emission scan for a defined duration (e.g., 10-15 minutes) at the desired time points post-injection.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and various organs on the co-registered images.
-
Calculate the tracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Discussion and Conclusion
PET imaging with CAIX-targeted radiotracers like [¹⁸F]VM4-037 holds promise for the non-invasive detection and quantification of tumor hypoxia. The high expression of CAIX in various aggressive tumors and its absence in most normal tissues make it an attractive target. However, the biodistribution of some tracers, including high uptake in the liver and kidneys, may limit their utility for imaging tumors in the abdominal region.[5][6][7] Further development of CAIX-targeted agents with improved pharmacokinetics is ongoing. These imaging agents could play a crucial role in patient stratification for hypoxia-targeted therapies, monitoring treatment response, and improving our understanding of the tumor microenvironment.
References
- 1. Quantitative Imaging of the Hypoxia-Related Marker CAIX in Head and Neck Squamous Cell Carcinoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAIX-targeting radiotracers for hypoxia imaging in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET radiopharmaceuticals for imaging of tumor hypoxia: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET radiotracers and fluorescent probes for imaging human carbonic anhydrase IX and XII in hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [18F]VM4-037 MicroPET Imaging and Biodistribution of Two In Vivo CAIX-Expressing Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodistribution and radiation dosimetry of the carbonic anhydrase IX imaging agent [(18) F]VM4-037 determined from PET/CT scans in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodistribution and Radiation Dosimetry of the Carbonic Anhydrase IX Imaging Agent [18F]VM4–037 determined from PET/CT Scans in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cell-Based Assay with hCAIX-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAIX-IN-18 is a potent inhibitor of carbonic anhydrase (CA) isoforms, with a particularly high affinity for human carbonic anhydrase IX (hCAIX).[1] CAIX is a transmembrane enzyme that is minimally expressed in normal tissues but is significantly upregulated in a variety of solid tumors in response to hypoxia.[2][3] Its primary function is to regulate intra- and extracellular pH, contributing to an acidic tumor microenvironment that promotes tumor progression, cell survival, migration, and invasion.[2][3][4] These characteristics make CAIX an attractive therapeutic target in oncology.[5][6]
These application notes provide detailed protocols for establishing cell-based assays to evaluate the efficacy of this compound. The described methods will enable researchers to assess the impact of this compound on cancer cell viability and migration, key processes in tumor progression.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the catalytic activity of carbonic anhydrases.[1] By inhibiting CAIX, this compound is expected to disrupt pH regulation in cancer cells, leading to intracellular acidification and a decrease in the acidification of the extracellular microenvironment. This can, in turn, inhibit cell proliferation, survival, and motility.[3][4]
Data Presentation
Inhibitor Specificity
The inhibitory activity of this compound against various human carbonic anhydrase isoforms is summarized below. This data is crucial for understanding the inhibitor's selectivity profile.
| Isoform | Ki (nM) |
| hCAI | 3.5 |
| hCAII | 9.4 |
| hCAIX | 43.0 |
| hCAXII | 8.2 |
| Data sourced from MedchemExpress.[1] |
Cellular Activity (User-Defined)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the effectiveness of a compound in a cellular context. Researchers should perform dose-response experiments to determine the IC50 values of this compound for the specific cell lines and assays being used. A template for recording this data is provided below.
| Cell Line | Assay | IC50 (µM) |
| e.g., MDA-MB-231 | Cell Viability (72h) | User-determined |
| e.g., HeLa | Cell Migration (24h) | User-determined |
| User-defined | User-defined | User-determined |
Experimental Protocols
Compound Preparation and Storage
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound, typically at 10 mM in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.5%).
Cell Culture and Hypoxia Induction
To accurately assess the effect of a CAIX inhibitor, it is crucial to use cell lines that express CAIX. CAIX expression is often induced by hypoxia.
Materials:
-
Cancer cell line known to express CAIX under hypoxic conditions (e.g., HeLa, MDA-MB-231, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 1% O₂)
Protocol:
-
Culture the selected cancer cell line in a standard cell culture incubator (37°C, 5% CO₂).
-
To induce CAIX expression, place the cells in a hypoxia chamber or a tri-gas incubator with a low oxygen concentration (e.g., 1% O₂, 5% CO₂, balance N₂) for a predetermined period (typically 24-48 hours) prior to and during the experiment.
-
Confirm CAIX expression by Western blot or immunofluorescence.
Cell Viability Assay (MTT or CCK-8)
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cancer cells cultured under normoxic and hypoxic conditions
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Induce hypoxia as described in Protocol 2.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For the CCK-8 assay, add the CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
6-well or 12-well cell culture plates
-
Cancer cells
-
Sterile p200 pipette tip or a wound-healing insert
-
This compound working solutions
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Induce hypoxia as described in Protocol 2.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with a low-serum medium containing different concentrations of this compound and a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment group relative to the initial scratch area.
Visualizations
Caption: Workflow for cell-based assays with this compound.
Caption: CAIX signaling pathway in cancer cell migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
No In Vivo Administration and Dosage Data Currently Available for hCAIX-IN-18
Despite a comprehensive search of scientific literature and public databases, there is currently no published in vivo data regarding the administration and dosage of the carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-18. Preclinical studies in animal models, which are essential for determining dosing, administration routes, and efficacy, have not been made publicly available for this specific compound.
This compound, also identified as compound 30, was described in a 2023 study by Peerzada MN, et al., published in ACS Medicinal Chemistry Letters. This foundational study focused on the design, synthesis, and in vitro evaluation of a series of novel benzenesulfonamides as potential inhibitors of human carbonic anhydrase isoforms. While the study provides valuable biochemical data on the inhibitory activity of this compound, it does not include any experiments involving animal models.
Biochemical Profile of this compound (in vitro data)
The available research provides key insights into the inhibitory potency of this compound against several human carbonic anhydrase (hCA) isoforms. This data is crucial for its initial characterization as a potential therapeutic agent.
| Isoform | Inhibition Constant (Ki) |
| hCA I | 3.5 nM |
| hCA II | 9.4 nM |
| hCA IX | 43.0 nM |
| hCA XII | 8.2 nM |
| Data sourced from Peerzada MN, et al. ACS Med Chem Lett. 2023;14(6):810-819. |
This table summarizes the in vitro inhibitory activity of this compound. A lower Ki value indicates a higher binding affinity and more potent inhibition of the enzyme.
General Protocol for in vitro Carbonic Anhydrase Inhibition Assay
While a specific in vivo protocol for this compound cannot be provided, the general methodology for assessing its in vitro activity is outlined below. This protocol is based on standard methods used in the field.
Objective: To determine the inhibitory potency of this compound against various human carbonic anhydrase isoforms.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
This compound (compound 30)
-
Substrate (e.g., 4-nitrophenyl acetate)
-
Assay buffer (e.g., Tris-HCl)
-
Spectrophotometer
-
96-well plates
Procedure:
-
Enzyme Preparation: A solution of the specific hCA isoform is prepared in the assay buffer.
-
Inhibitor Preparation: A stock solution of this compound is prepared, typically in DMSO, and then serially diluted to various concentrations.
-
Incubation: The enzyme solution is pre-incubated with the different concentrations of this compound for a defined period to allow for binding.
-
Enzymatic Reaction: The reaction is initiated by adding the substrate (e.g., 4-nitrophenyl acetate) to the enzyme-inhibitor mixture.
-
Measurement: The rate of the enzymatic reaction is monitored by measuring the change in absorbance over time using a spectrophotometer. The hydrolysis of 4-nitrophenyl acetate (B1210297) to 4-nitrophenol (B140041) results in an increase in absorbance at a specific wavelength.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated from this curve. The IC50 values are then converted to Ki values using the Cheng-Prusoff equation.
Signaling Pathway of Carbonic Anhydrase IX Inhibition
Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many types of tumors, particularly in response to hypoxia (low oxygen levels). Its primary function is to regulate pH, which is critical for cancer cell survival and proliferation. The inhibition of hCAIX disrupts this pH regulation, leading to an anti-tumor effect.
Caption: General signaling pathway of hCAIX inhibition in the tumor microenvironment.
Experimental Workflow for Inhibitor Characterization
The logical flow for characterizing a novel inhibitor like this compound, from synthesis to potential future in vivo studies, is depicted below. Currently, research on this compound has only progressed through the in vitro evaluation stage.
Caption: Logical workflow for the development of a CAIX inhibitor like this compound.
hCAIX-IN-18: A Tool for Investigating pH Regulation in the Tumor Microenvironment
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tumor microenvironment is characterized by regions of hypoxia and extracellular acidosis, which contribute to cancer progression, metastasis, and resistance to therapy.[1][2] Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many types of cancer in response to hypoxia.[2][3] It plays a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[2][4] This enzymatic activity leads to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.[2][5][6] Consequently, CAIX has emerged as a promising therapeutic target in oncology.[3][7]
hCAIX-IN-18 is a small molecule inhibitor of carbonic anhydrases. Its activity against several human carbonic anhydrase (hCA) isoforms makes it a useful tool for studying the physiological and pathological roles of these enzymes, particularly in the context of cancer. This document provides detailed application notes and protocols for utilizing this compound to investigate pH regulation and its consequences in cancer cells.
Quantitative Data
The inhibitory activity of this compound against various human carbonic anhydrase isoforms has been characterized. The inhibition constants (Ki) are summarized in the table below. It is important to note that this compound is a potent inhibitor of several CA isoforms and is not exclusively selective for CAIX. Researchers should consider this lack of high selectivity when designing and interpreting experiments.
| Inhibitor | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| This compound | hCAI | 3.5 |
| hCAII | 9.4 | |
| hCAIX | 43.0 | |
| hCAXII | 8.2 |
Data sourced from MedchemExpress.[8]
Signaling Pathways and Experimental Workflows
Hypoxia-Induced CAIX Expression and pH Regulation
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and translocates to the nucleus.[1][4] There, it binds to the Hypoxia Response Element (HRE) in the promoter region of the CA9 gene, leading to the upregulation of CAIX expression.[1][4] Once expressed on the cell surface, CAIX contributes to the regulation of intracellular and extracellular pH. The following diagram illustrates this pathway.
Caption: Hypoxia-induced CAIX expression and its role in pH regulation.
Experimental Workflow for Assessing the Impact of this compound
A typical experimental workflow to evaluate the effects of this compound on cancer cells involves a series of in vitro assays. This workflow starts with determining the cytotoxic and anti-proliferative effects of the inhibitor, followed by more specific functional assays to measure its impact on pH regulation and cancer cell aggressiveness.
Caption: Experimental workflow for evaluating this compound in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
-
Hypoxic incubator or chamber (optional, for hypoxia studies)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48-72 hours at 37°C, 5% CO₂ (or under hypoxic conditions if applicable).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Intracellular pH (pHi) Measurement
This protocol uses the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH following treatment with this compound.
Materials:
-
Cancer cells cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates
-
This compound
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Nigericin (B1684572) (for calibration)
-
High K⁺ calibration buffers (pH range from 6.0 to 8.0)
-
Fluorescence microscope or plate reader with dual excitation capabilities (e.g., 490 nm and 440 nm) and emission at 535 nm.
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells on the appropriate imaging plates and allow them to adhere.
-
Treat the cells with the desired concentration of this compound (e.g., at its IC₅₀ concentration) for a specified time (e.g., 6-24 hours). Include vehicle-treated control cells.
-
-
Dye Loading:
-
Wash the cells twice with HBSS.
-
Load the cells with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an emission wavelength of 535 nm, alternating between excitation wavelengths of 490 nm (pH-sensitive) and 440 nm (pH-insensitive).
-
Record the ratio of the fluorescence intensities (490 nm / 440 nm).
-
-
Calibration:
-
At the end of the experiment, generate a calibration curve.
-
Incubate the cells in high K⁺ calibration buffers of known pH values (e.g., 6.2, 6.6, 7.0, 7.4, 7.8).
-
Add 10 µM nigericin to each calibration buffer to equilibrate the intracellular and extracellular pH.
-
Measure the fluorescence ratio for each pH value.
-
-
Data Analysis:
-
Plot the fluorescence ratio against the corresponding pH values to create a calibration curve.
-
Use the calibration curve to convert the fluorescence ratios of the experimental samples into pHi values.
-
Compare the pHi of this compound-treated cells with that of control cells. A decrease in pHi is expected upon CAIX inhibition.
-
Extracellular Acidification Rate (ECAR) Assay
This assay measures the rate of proton extrusion from cells into the extracellular medium, which is an indicator of both glycolysis and CO₂ hydration by CAIX.
Materials:
-
Cancer cells
-
Seahorse XF Cell Culture Microplates (or similar)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate, with low buffering capacity)
-
This compound
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to form a monolayer.
-
-
Inhibitor Treatment (Pre-treatment):
-
Treat cells with this compound for the desired duration before the assay, if investigating long-term effects.
-
-
Assay Preparation:
-
One hour before the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C.
-
Hydrate the sensor cartridge of the flux analyzer.
-
Load the injector ports of the sensor cartridge with this compound (for acute treatment) and other metabolic modulators (e.g., oligomycin, 2-deoxyglucose) as required by the experimental design.
-
-
ECAR Measurement:
-
Place the cell culture plate in the extracellular flux analyzer and start the assay protocol.
-
The instrument will perform cycles of mixing, waiting, and measuring to determine the rate of pH change in the transient microchamber.
-
Inject this compound and measure the acute change in ECAR. Inhibition of CAIX is expected to decrease the ECAR.
-
-
Data Analysis:
-
Normalize the ECAR data to cell number (e.g., by using a CyQUANT assay after the run).
-
Analyze the change in basal ECAR and the response to the injected compound. Compare the results from this compound-treated and control wells.
-
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
24-well Transwell inserts with 8.0 µm pore size membranes
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete growth medium (containing a chemoattractant, e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol (B129727) (for fixing)
-
Crystal violet stain (0.5% in 25% methanol)
Procedure:
-
Coating of Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium (the dilution factor needs to be optimized).
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for 2-4 hours at 37°C to allow it to solidify.
-
-
Cell Preparation and Seeding:
-
Serum-starve the cancer cells for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Seed 50,000-100,000 cells into the upper chamber of the Matrigel-coated inserts.
-
-
Invasion:
-
Add 500-700 µL of complete growth medium (with FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with cold methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Data Analysis:
-
Use a microscope to count the number of stained (invaded) cells in several random fields of view for each insert.
-
Calculate the average number of invaded cells per field.
-
Compare the number of invaded cells in the this compound-treated group to the control group. A reduction in the number of invaded cells would indicate an anti-invasive effect.
-
Conclusion
This compound serves as a valuable chemical probe for elucidating the role of carbonic anhydrases, particularly the tumor-associated isoform CAIX, in the regulation of cancer cell pH and the promotion of malignant phenotypes. The protocols outlined in this document provide a framework for researchers to systematically investigate the effects of inhibiting CAIX activity on cell viability, pH homeostasis, and invasive potential. The data generated from these experiments will contribute to a deeper understanding of the tumor microenvironment and may aid in the development of novel anticancer therapies targeting pH regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. corning.com [corning.com]
- 6. Design, synthesis and evaluation of 18F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application of hCAIX-IN-18 in 3D Spheroid Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment, including gradients of oxygen, nutrients, and pH. Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia. Its role in maintaining intracellular pH and acidifying the extracellular space is crucial for tumor cell survival, proliferation, and invasion. Consequently, CAIX has emerged as a significant target for cancer therapy.
hCAIX-IN-18 is a potent inhibitor of human carbonic anhydrase (hCA) isoforms. This document provides detailed application notes and protocols for the use of this compound in 3D spheroid culture models to evaluate its anti-cancer therapeutic potential. The protocols outlined below are based on established methodologies for testing carbonic anhydrase inhibitors in 3D cell culture.
This compound: Inhibitor Profile
This compound demonstrates potent inhibition of several human carbonic anhydrase isoforms. Its inhibitory constants (Kᵢ) are summarized in the table below. While it shows high affinity for CAIX, it is important to note its activity against other isoforms, which should be considered when designing experiments and interpreting results.
| Target Isoform | Inhibitory Constant (Kᵢ) |
| hCAI | 3.5 nM |
| hCAII | 9.4 nM |
| hCAIX | 43.0 nM |
| hCAXII | 8.2 nM |
Key Signaling Pathway: Hypoxia-Induced CAIX Expression and pH Regulation
Under hypoxic conditions, typically found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α translocates to the nucleus and induces the expression of numerous genes, including CA9, which encodes for Carbonic Anhydrase IX. CAIX, at the cell surface, catalyzes the hydration of carbon dioxide to protons and bicarbonate ions. This enzymatic activity contributes to the acidification of the tumor microenvironment and the maintenance of a neutral to alkaline intracellular pH, both of which promote tumor progression and therapeutic resistance.
Caption: Hypoxia-induced CAIX signaling and its inhibition by this compound.
Experimental Protocols
The following are generalized protocols for assessing the efficacy of this compound in 3D spheroid models. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines.
Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of single spheroids per well in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ULA plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Count the cells and determine viability.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well in 100 µL).
-
Pipette 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g for 3 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C and 5% CO₂. Spheroid formation typically occurs within 24-72 hours. To induce hypoxia and CAIX expression, incubate in a hypoxic chamber (e.g., 1% O₂).
Spheroid Growth Inhibition Assay
This assay measures the effect of this compound on the growth of pre-formed spheroids.
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Microscope with imaging capabilities
Procedure:
-
After spheroid formation (Day 3-4), prepare serial dilutions of this compound in complete medium. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the this compound dilutions or vehicle control.
-
Capture brightfield images of each spheroid at Day 0 of treatment and at subsequent time points (e.g., every 24 or 48 hours) for a duration of 7-14 days.
-
Analyze the images using software (e.g., ImageJ) to measure the spheroid diameter or area.
-
Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (radius)³).
-
Plot the relative spheroid growth over time for each treatment condition.
Spheroid Viability Assay (ATP-based)
This assay determines the viability of cells within the spheroid after treatment with this compound.
Materials:
-
Treated spheroids in a 96-well ULA plate
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Luminometer
Procedure:
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of the 3D cell viability reagent equal to the volume of culture medium in each well.
-
Mix the contents by shaking on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25-30 minutes to ensure cell lysis.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control to determine the percentage of viable cells.
Spheroid Invasion Assay
This assay assesses the impact of this compound on the ability of cancer cells to invade a surrounding extracellular matrix.
Materials:
-
Pre-formed spheroids
-
Basement membrane extract (BME), such as Matrigel®
-
Serum-free culture medium
-
This compound
-
Microscope with imaging capabilities
Procedure:
-
Pre-chill pipette tips and a 96-well plate on ice.
-
Thaw BME on ice. Dilute the BME with cold serum-free medium to the desired concentration.
-
Carefully transfer one spheroid into each well of the pre-chilled 96-well plate.
-
Gently add the BME solution containing different concentrations of this compound or vehicle control to each well, embedding the spheroid.
-
Polymerize the BME by incubating the plate at 37°C for 30-60 minutes.
-
Add complete medium (with corresponding concentrations of this compound) on top of the BME.
-
Image the spheroids at time 0 and at regular intervals (e.g., every 24 hours) for 3-7 days.
-
Quantify the area of invasion by measuring the total area of the spheroid and the invading cells at each time point.
Caption: Experimental workflow for the 3D spheroid invasion assay.
Data Presentation: Expected Outcomes with CAIX Inhibitors
While specific data for this compound in 3D spheroid models is not yet publicly available, the following tables summarize representative data from studies using other selective CAIX inhibitors. This information can serve as a benchmark for expected results when testing this compound.
Table 1: Effect of CAIX Inhibitors on 3D Spheroid Invasion. [1][2]
| Inhibitor | Concentration (µM) | Cell Line | Inhibition of Invasion (%) |
| S4 | 30 | MDA-MB-231 | Significant |
| S4 | 100 | MDA-MB-231 | Significant |
| FC9403A | 30 | MDA-MB-231 | Significant |
| FC9403A | 100 | MDA-MB-231 | Significant |
| FC11409B | 100 | MDA-MB-231 | Significant |
| FC9398A | 100 | MDA-MB-231 | Significant |
| FC9396A | 100 | MDA-MB-231 | Significant |
Note: "Significant" indicates a statistically significant reduction in invasion compared to control as reported in the source literature.[1][2]
Table 2: Antiproliferative Effects of CAIX Inhibitors in 2D and 3D Models.
| Inhibitor | Model | Cell Line | Effect |
| U-104 | 2D | Prostate Cancer | Reduction in cell growth and increase in apoptosis.[3][4] |
| FC9396A | 2D | Breast Cancer | Dose-dependent inhibition of proliferation.[1][2] |
| VD11-4-2 | 2D | Breast Cancer | Decreased cell speed and migration. |
| CAIX-selective compounds | 3D Spheroids | Breast Cancer | Spheroid growth affected at concentrations as low as 5 µM. |
Conclusion
This compound is a potent inhibitor of CAIX and holds promise as a tool for cancer research and a potential therapeutic agent. The use of 3D spheroid models provides a more physiologically relevant system to evaluate its efficacy compared to traditional 2D cell culture. The protocols provided herein offer a framework for researchers to investigate the effects of this compound on spheroid growth, viability, and invasion. Given its inhibitory profile, it is anticipated that this compound will demonstrate significant anti-tumor activity in these 3D models, contributing to a deeper understanding of the role of CAIX in cancer progression and the development of novel therapeutic strategies.
References
- 1. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting CAIX Expression via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of Carbonic Anhydrase IX (CAIX) expression in cell lysates using Western blotting. CAIX is a transmembrane protein and a key biomarker for tumor hypoxia, making its accurate detection crucial for cancer research and the development of targeted therapies.
Introduction
Carbonic Anhydrase IX (CAIX) is a zinc metalloenzyme that plays a critical role in pH regulation in tumor cells, particularly under hypoxic conditions. Its expression is strongly induced by hypoxia-inducible factor 1-alpha (HIF-1α) and is associated with tumor progression, metastasis, and poor prognosis in various cancers.[1][2][3] Western blotting is a widely used technique to identify and quantify CAIX protein levels in cell and tissue samples, providing valuable insights into the hypoxic state of tumors and the efficacy of therapeutic interventions targeting CAIX.
Signaling Pathway Involving CAIX
The primary pathway regulating CAIX expression is the hypoxia-induced activation of HIF-1. Under normoxic conditions, the HIF-1α subunit is hydroxylated and targeted for proteasomal degradation by the von Hippel-Lindau (VHL) tumor suppressor protein.[4][5] However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter region of target genes, including CA9, to initiate transcription.[4][5] The PI3K pathway can also contribute to the transcriptional activity of HIF-1α, further inducing CAIX expression.[3][6]
Experimental Protocol
This protocol outlines the key steps for performing a Western blot to detect CAIX expression, including optional steps for hypoxia induction.
I. Cell Culture and Hypoxia Induction (Optional)
-
Cell Seeding: Plate cells (e.g., MCF-7, HCT116, A549) at an appropriate density and allow them to adhere overnight.[7][8]
-
Hypoxia Treatment: To induce CAIX expression, transfer the cells to a hypoxic chamber with a controlled atmosphere (e.g., 0.1% to 1% O₂).[7][9] Incubate for 16 to 72 hours.[5][7][9] Maximum CAIX expression is often observed after 72 hours of hypoxia.[7]
-
Chemical Induction: As an alternative to a hypoxic chamber, cells can be treated with a hypoxia-mimicking agent like deferoxamine (B1203445) (DFO) or cobalt chloride (CoCl₂).[6][9]
-
II. Sample Preparation: Cell Lysis
-
Washing: Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]
-
Lysis: Add ice-cold lysis buffer to the dish (e.g., 0.5-1 mL for a 10 cm dish).[10] For CAIX, a RIPA buffer is often recommended as it is a membrane-bound protein.[10][11] The lysis buffer should be supplemented with fresh protease and phosphatase inhibitors.[9][10]
-
Cell Collection: Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.[10]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at approximately 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-cooled tube.[9]
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay. This is crucial for ensuring equal loading of protein in each lane of the gel.[12]
-
Normalization: Based on the protein concentration, calculate the volume of lysate needed for each sample to ensure equal loading (typically 10-50 µg of total protein per lane).[10][13]
IV. Sample Preparation for Electrophoresis
-
Laemmli Buffer: Add an equal volume of 2X Laemmli sample buffer to each lysate.[10]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10][14]
-
Final Centrifugation: Briefly centrifuge the samples before loading them onto the gel.[14]
V. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the prepared samples onto a 10% polyacrylamide SDS-gel and run the electrophoresis until the dye front reaches the bottom of the gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9][13]
VI. Immunoblotting
-
Blocking: Block the membrane for at least 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[9][13][14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CAIX diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[13][14]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species. This is typically done for 1 hour at room temperature.[9][13]
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST) to remove the unbound secondary antibody.[13][14]
VII. Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's instructions.[9][13]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Quantitative Analysis: Use densitometry software to measure the intensity of the protein bands.[15] Normalize the signal of the target protein to a loading control (e.g., β-actin or total protein stain) to correct for variations in loading.[16]
Western Blot Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia‐inducible factor 1 promotes chemoresistance of lung cancer by inducing carbonic anhydrase IX expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-specific Detection of CAIX in Breast and Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Sample Preparation Protocol [novusbio.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Guide to western blot quantification | Abcam [abcam.com]
- 13. Western Blot protocol for Carbonic Anhydrase IX/CA9 Antibody (NB100-417): Novus Biologicals [novusbio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Flow Cytometry Analysis of Carbonic Anhydrase IX (CAIX) Positive Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that plays a crucial role in pH regulation, particularly in the tumor microenvironment. Its expression is strongly induced by hypoxia through the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, making it a key biomarker for tumor hypoxia and a promising target for cancer therapy.[1][2][3] Flow cytometry is a powerful technique for the identification and quantification of CAIX-positive cells, enabling researchers to investigate tumor hypoxia, evaluate the efficacy of targeted therapies, and explore the role of CAIX in cancer stem cell biology.[4][5] These application notes provide detailed protocols and guidelines for the analysis of CAIX-positive cells using flow cytometry.
I. Biological Context and Signaling Pathways
CAIX and the Hypoxic Tumor Microenvironment
Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[4] In response to hypoxia, cancer cells activate the HIF-1α signaling pathway.[1][2] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation.[6] Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding CAIX, leading to its transcriptional activation.[2][6][7]
CAIX, through its enzymatic activity of converting carbon dioxide to bicarbonate and a proton, contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH. This pH gradient promotes tumor cell survival, proliferation, and invasion.[1][3]
Downstream Signaling of CAIX
Recent studies have indicated that CAIX is not only a marker of hypoxia but also an active participant in oncogenic signaling. It has been shown to regulate cancer stem cell (CSC) function through the mTORC1 axis and by influencing the expression of "stemness" genes such as Snail and Notch.[8]
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway Leading to CAIX Expression
Caption: HIF-1α signaling under normoxic vs. hypoxic conditions.
II. Experimental Protocols
A. Protocol for Staining Cell Surface CAIX
This protocol is designed for the detection of CAIX on the surface of live cells.
Materials:
-
Cells of Interest: Single-cell suspension (e.g., cancer cell lines cultured under normoxic and hypoxic conditions).
-
Primary Antibody: Fluorochrome-conjugated anti-human CAIX antibody (e.g., PE Mouse Anti-Human Carbonic Anhydrase IX, Clone M75) or a purified primary antibody.
-
Secondary Antibody (if using a purified primary): Fluorochrome-conjugated secondary antibody specific for the primary antibody's host species and isotype.
-
Flow Cytometry Staining Buffer: PBS with 1-2% BSA or 5% normal goat serum.[7]
-
Viability Dye: (e.g., Propidium Iodide (PI), 7-AAD, or a fixable viability dye).[9]
-
Isotype Control: Fluorochrome-conjugated antibody of the same isotype and from the same host species as the primary antibody.[10]
-
Unstained Control: Cells not treated with any fluorescent antibody.[10]
-
FACS tubes or 96-well U-bottom plates.
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension. For adherent cells, use a non-enzymatic cell dissociation solution to preserve cell surface epitopes.[7][11]
-
Wash cells twice with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.[12]
-
Resuspend the cell pellet in staining buffer to a concentration of 1 x 10^6 cells/100 µL.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To prevent non-specific antibody binding, incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C.[9]
-
-
Primary Antibody Staining:
-
Add the predetermined optimal concentration of the anti-CAIX primary antibody or the corresponding isotype control to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.[13]
-
-
Washing:
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C after each wash.
-
-
Secondary Antibody Staining (if applicable):
-
If an unconjugated primary antibody was used, resuspend the cell pellet in 100 µL of staining buffer containing the appropriate fluorochrome-conjugated secondary antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Repeat the washing step (Step 4).
-
-
Viability Staining:
-
Resuspend the cell pellet in 200-400 µL of staining buffer.
-
If using a non-fixable viability dye like PI or 7-AAD, add it to the cells 5-10 minutes before analysis.[14]
-
-
Data Acquisition:
-
Acquire events on a flow cytometer. Collect a sufficient number of events for statistically significant analysis.
-
Experimental Workflow for CAIX Flow Cytometry
Caption: Step-by-step workflow for CAIX flow cytometry analysis.
III. Data Presentation and Analysis
A. Quantitative Data Summary
The expression of CAIX is highly dependent on the cell type and the duration of hypoxic exposure. The following table summarizes representative data on the percentage of CAIX-positive cells in various murine tumor cell lines after culture under hypoxic conditions (1% O2).[13]
| Cell Line | Treatment | 24 hours | 48 hours | 72 hours |
| B16ova | Normoxia | <1% | <1% | <1% |
| Hypoxia (1% O2) | ~10% | ~25% | ~40% | |
| 4T1 | Normoxia | <1% | <1% | <1% |
| Hypoxia (1% O2) | ~5% | ~15% | ~30% | |
| CT26 | Normoxia | <1% | <1% | <1% |
| Hypoxia (1% O2) | ~15% | ~35% | ~55% |
Data are approximate percentages of CAIX-positive cells as determined by flow cytometry and are intended for illustrative purposes.[13]
B. Gating Strategy
A sequential gating strategy is crucial for accurate identification of CAIX-positive cells.
-
Time Gate: Exclude fluctuations in flow rate during acquisition by gating on time versus a scatter parameter.[15]
-
Debris and Dead Cell Exclusion: Gate on Forward Scatter (FSC) vs. Side Scatter (SSC) to isolate the main cell population and exclude debris.[14][16] Further refine this by using a viability dye to gate out dead cells (e.g., PI-positive cells).[11][14]
-
Doublet Exclusion: Use FSC-Area vs. FSC-Height (or FSC-Width) to gate on single cells and exclude cell aggregates.[9][17]
-
CAIX-Positive Gate: On the live, single-cell population, create a histogram or a dot plot of the fluorescence channel for the CAIX antibody. Use the isotype control or unstained cells to set the gate for the CAIX-positive population.[10][16]
Gating Strategy for CAIX-Positive Cells
Caption: A sequential gating strategy for identifying CAIX-positive cells.
IV. Applications in Research and Drug Development
-
Quantification of Tumor Hypoxia: Flow cytometry for CAIX provides a quantitative measure of the hypoxic fraction within a tumor cell population.
-
Evaluation of Hypoxia-Targeted Therapies: The efficacy of drugs designed to target hypoxic cells can be assessed by measuring changes in the CAIX-positive population.
-
Cancer Stem Cell Research: CAIX expression can be correlated with cancer stem cell markers to investigate the role of hypoxia in maintaining stemness.[7][8]
-
Development of CAIX-Targeted Therapeutics: Flow cytometry is essential for the validation of CAIX-targeted therapies, such as antibody-drug conjugates and CAR T-cells, by confirming target engagement and assessing off-target effects.[1][4]
The analysis of CAIX-positive cells by flow cytometry is a valuable tool for cancer research and drug development. The protocols and guidelines presented here provide a framework for obtaining reliable and reproducible data. Careful experimental design, including the use of appropriate controls and a well-defined gating strategy, is essential for the accurate quantification of CAIX expression and the interpretation of its biological significance.
References
- 1. Targeting hypoxia downstream signaling protein, CAIX, for CAR T-cell therapy against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Exploring the Role of Hypoxia-Inducible Carbonic Anhydrase IX (CAIX) in Circulating Tumor Cells (CTCs) of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. abacusdx.com [abacusdx.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Flow Cytometry Protocol [protocols.io]
- 13. Quantitative Imaging of Hypoxic CAIX-Positive Tumor Areas with Low Immune Cell Infiltration in Syngeneic Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. youtube.com [youtube.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Flow Cytometry Gating for Beginners | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
How to improve the solubility of hCAIX-IN-18 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of hCAIX-IN-18 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent inhibitor of human carbonic anhydrase IX (CAIX), a transmembrane enzyme overexpressed in many types of solid tumors and associated with tumor hypoxia and acidification of the tumor microenvironment. Its therapeutic potential is significant; however, like many small molecule inhibitors, this compound is a hydrophobic compound with poor aqueous solubility. This low solubility can lead to challenges in achieving adequate and consistent drug concentrations in systemic circulation after in vivo administration, potentially resulting in low bioavailability and variable therapeutic outcomes.
Q2: What are the initial steps to assess the solubility of my batch of this compound?
A2: Before proceeding with complex formulations, it is crucial to determine the baseline solubility of your specific batch of this compound in various common vehicles. This can be achieved through a systematic solubility screening. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q3: Are there any ready-to-use formulations for this compound for in vivo studies?
A3: Yes, based on available information, two starting formulations have been suggested for this compound. These can be used as a starting point for your in vivo experiments.
Formulation 1: Co-solvent System This formulation uses a mixture of solvents to dissolve this compound.
-
Composition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Preparation: Dissolve this compound in DMSO first, then add PEG300 and Tween-80. Finally, add saline to the desired volume.
-
Note: This formulation aims to create a clear solution suitable for administration.
Formulation 2: Lipid-Based Suspension This formulation uses an oil-based vehicle.
-
Composition: 10% DMSO and 90% Corn oil.
-
Preparation: Dissolve this compound in DMSO, then mix thoroughly with corn oil.
-
Note: This is likely to be a suspension and may require continuous mixing during administration to ensure dose uniformity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solutions |
| This compound precipitates out of solution upon addition of aqueous vehicle (e.g., saline). | The compound has reached its solubility limit in the final formulation. The organic co-solvents are not sufficient to maintain solubility in the aqueous environment. | 1. Increase the proportion of co-solvents: Try increasing the percentage of PEG300 or other solubilizing agents. 2. Use a different solubilizer: Consider using other excipients like Solutol HS 15 or Cremophor EL. 3. Switch to a suspension or lipid-based formulation: If a solution is not achievable, a homogenous suspension might be a more viable option. |
| Inconsistent results in in vivo efficacy or pharmacokinetic studies. | Poor bioavailability due to precipitation of the compound at the injection site or in the bloodstream. Non-homogenous formulation (especially for suspensions). | 1. Optimize the formulation: Experiment with different ratios of excipients to improve in vivo stability. 2. Particle size reduction: For suspensions, reducing the particle size of this compound through micronization or sonication can improve dissolution and absorption. 3. Ensure dose uniformity: For suspensions, ensure the formulation is well-mixed before and during administration. |
| Observed toxicity or adverse effects in animal models. | The vehicle or a high concentration of certain excipients (e.g., DMSO, Tween-80) may be causing toxicity. | 1. Reduce the concentration of potentially toxic excipients: Try to lower the percentage of DMSO or Tween-80 in the formulation. 2. Substitute excipients: Explore alternative, less toxic solubilizers such as hydroxypropyl-β-cyclodextrin (HP-β-CD). 3. Conduct a vehicle toxicity study: Administer the vehicle alone to a control group of animals to assess its effects. |
Data Presentation
The following table summarizes potential solubilizing agents and formulation strategies for this compound. The solubility values provided are illustrative and should be confirmed experimentally for your specific batch of the compound.
| Formulation Strategy | Excipients | Potential Concentration Range | Estimated Solubility of this compound | Advantages | Disadvantages |
| Co-solvent Solution | DMSO, PEG300, Ethanol | DMSO: 5-10%, PEG300: 30-60%, Ethanol: 10-20% | 1-10 mg/mL | Easy to prepare, suitable for intravenous administration if sterile filtered. | Risk of precipitation upon dilution in vivo, potential for solvent toxicity. |
| Surfactant Dispersion | Tween-80, Solutol HS 15, Cremophor EL | 5-20% in aqueous buffer | 0.5-5 mg/mL | Can improve wetting and dissolution. | Potential for toxicity with some surfactants at high concentrations. |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 20-40% in water | 1-15 mg/mL | Forms a true solution, generally well-tolerated. | Can be viscous at high concentrations, potential for renal toxicity with some cyclodextrins. |
| Lipid-Based Formulation | Corn oil, Sesame oil, Labrafac PG | As vehicle | Dependent on lipophilicity | Can enhance oral bioavailability by utilizing lipid absorption pathways. | Often forms a suspension, may not be suitable for all administration routes. |
Experimental Protocols
Protocol 1: Solubility Screening of this compound
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles.
Materials:
-
This compound
-
Selection of vehicles (e.g., Water, Saline, Phosphate Buffered Saline pH 7.4, PEG300, Propylene Glycol, Corn Oil, 10% Tween-80 solution, 30% HP-β-CD solution)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC-UV or a suitable spectrophotometer
Methodology:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the weight of the compound added.
-
Add a known volume (e.g., 1 mL) of the selected vehicle to the vial.
-
Securely cap the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent in which this compound is freely soluble (e.g., DMSO or Methanol).
-
Quantify the concentration of the dissolved this compound using a validated analytical method (e.g., HPLC-UV with a standard curve).
-
Express the solubility in mg/mL.
Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Studies
Objective: To prepare a solution of this compound for parenteral administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
Methodology (Example for a 5 mg/mL solution):
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in DMSO. For a final concentration of 10% DMSO, use 100 µL of DMSO per 1 mL of final solution.
-
Add PEG300 to the solution. For a final concentration of 40% PEG300, add 400 µL per 1 mL of final solution. Mix well until the solution is clear.
-
Add Tween-80. For a final concentration of 5% Tween-80, add 50 µL per 1 mL of final solution. Mix gently to avoid foaming.
-
Slowly add sterile saline to reach the final volume. For a final concentration of 45% saline, add 450 µL per 1 mL of final solution.
-
Visually inspect the solution for any precipitation.
-
If the solution is clear, sterile filter it using a 0.22 µm syringe filter into a new sterile vial.
Visualizations
Signaling Pathway of Carbonic Anhydrase IX
Caption: Role of CAIX in pH regulation under hypoxic conditions.
Experimental Workflow for Solubility Enhancement
Caption: Decision workflow for this compound formulation.
Technical Support Center: Optimizing hCAIX-IN-18 Concentration for Cell Viability Assays
Welcome to the technical support center for the use of hCAIX-IN-18 in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2][3] It shows significant inhibitory activity against several human (h) CA isoforms, with specific inhibition constants (Ki) as detailed in the table below.[1][2][3] Its primary mechanism of action in cancer research is the inhibition of human Carbonic Anhydrase IX (hCAIX). hCAIX is a transmembrane enzyme highly expressed in many types of tumors, often as a result of hypoxia (low oxygen).[1][2][3] By catalyzing the hydration of CO2, hCAIX helps to maintain a stable intracellular pH (pHi) in cancer cells while contributing to the acidification of the tumor microenvironment. This acidic extracellular pH promotes tumor invasion, metastasis, and resistance to therapy. By inhibiting hCAIX, this compound disrupts pH regulation in cancer cells, leading to increased intracellular acidity, which can ultimately decrease cell viability, proliferation, and survival.
Q2: What is the expected effect of this compound on cancer cell viability?
A2: Inhibition of hCAIX by this compound is expected to decrease the viability of cancer cells that express hCAIX, particularly under hypoxic or acidic conditions. By blocking the enzyme's function, the inhibitor disrupts the cancer cells' ability to manage the acidic byproducts of their metabolism, leading to intracellular acidification and subsequent cell death. The extent of the effect will depend on the cancer cell line's level of hCAIX expression and its dependence on hCAIX for survival.
Q3: What is a recommended starting concentration range for this compound in a cell viability assay?
A3: While the half-maximal inhibitory concentration (IC50) for this compound in specific cell lines has not been published, a reasonable starting point can be estimated based on its enzymatic inhibition constant (Ki) of 43.0 nM for hCAIX.[1][2][3] For initial experiments, a broad concentration range is recommended, for example, from 10 nM to 100 µM. This range should be sufficient to observe a dose-dependent effect and determine the IC50 value for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. A stock solution should be prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[1] Stock solutions should be stored at -20°C or -80°C for long-term stability.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: Inhibitory Activity (Ki) of this compound against Human Carbonic Anhydrase Isoforms
| Isoform | Ki (nM) |
| hCAI | 3.5[1][2][3] |
| hCAII | 9.4[1][2][3] |
| hCAIX | 43.0[1][2][3] |
| hCAXII | 8.2[1][2][3] |
Table 2: Recommended Starting Concentrations for Cell Viability Assays
| Cell Line Examples (hCAIX positive) | Recommended Starting Concentration Range |
| HeLa (Cervical Cancer) | 10 nM - 100 µM |
| MCF-7 (Breast Cancer) | 10 nM - 100 µM |
| HCT116 (Colon Cancer) | 10 nM - 100 µM |
| A549 (Lung Cancer) | 10 nM - 100 µM |
Note: These are suggested starting ranges. The optimal concentration must be determined empirically for each cell line and experimental setup.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.
Materials:
-
This compound
-
hCAIX-expressing cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 10 nM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: Low or no effect of this compound on cell viability.
| Possible Cause | Troubleshooting Steps |
| Low hCAIX expression in the cell line. | Confirm hCAIX expression in your cell line using Western blot or qPCR. Consider inducing hCAIX expression by culturing cells under hypoxic conditions (e.g., 1% O2) for 24-48 hours prior to and during the experiment. |
| Incorrect inhibitor concentration. | Verify the calculations for your serial dilutions. Ensure the stock solution was prepared correctly. Expand the concentration range tested to higher concentrations. |
| Inhibitor instability. | Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Short incubation time. | Increase the incubation time with the inhibitor to allow for a more pronounced effect, especially for slower-growing cell lines. |
Issue 2: High background or inconsistent results in the MTT assay.
| Possible Cause | Troubleshooting Steps |
| Contamination. | Regularly check cell cultures for microbial contamination. Use sterile techniques throughout the protocol. |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. |
| Incomplete formazan solubilization. | Ensure formazan crystals are completely dissolved by mixing thoroughly. Increase the incubation time with the solubilization solution if necessary. |
| Precipitation of this compound. | Visually inspect the wells for any precipitate at higher concentrations. If precipitation occurs, consider using a different solvent or a lower starting concentration. |
Issue 3: High toxicity observed in the vehicle control.
| Possible Cause | Troubleshooting Steps |
| High DMSO concentration. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Perform a dose-response curve for DMSO alone to determine its toxicity profile for your specific cells. |
| Poor quality of DMSO. | Use a high-purity, cell culture-grade DMSO. |
Mandatory Visualization
References
Troubleshooting hCAIX-IN-18 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carbonic anhydrase IX inhibitor, hCAIX-IN-18.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of carbonic anhydrases (CAs). It shows inhibitory activity against several human carbonic anhydrase isoforms, including hCAI, hCAII, hCAIX, and hCAXII.[1] Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many types of tumors and is associated with poor prognosis.[2] Its expression is primarily regulated by hypoxia-inducible factor-1α (HIF-1α).[3][4][5] CAIX plays a crucial role in pH regulation in the tumor microenvironment, allowing cancer cells to survive and proliferate in acidic conditions. By inhibiting CAIX, this compound can disrupt this pH regulation, potentially leading to anti-tumor effects.
Q2: What are the recommended solvents and storage conditions for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil have been suggested. It is recommended to store stock solutions of this compound at -20°C for short-term storage and -80°C for long-term storage.
Q3: My this compound is precipitating out of solution. What should I do?
Precipitation is a common issue with hydrophobic small molecules like this compound when diluted into aqueous buffers or cell culture media. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this issue.
Q4: Is the solubility of this compound dependent on pH?
Yes, as a sulfonamide-based compound, the solubility of this compound is likely to be pH-dependent.[6][7] Sulfonamides are generally weakly acidic, and their solubility tends to increase at a higher (more alkaline) pH where the molecule is deprotonated and more ionized.[6]
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target Isoform | Inhibition Constant (Ki) |
| hCAI | 3.5 nM |
| hCAII | 9.4 nM |
| hCAIX | 43.0 nM |
| hCAXII | 8.2 nM |
Data sourced from MedChemExpress.[1]
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Data sourced from MedChemExpress.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
-
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
-
Materials:
-
This compound DMSO stock solution
-
Complete cell culture medium (with and without serum)
-
Sterile 96-well plate
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of each DMSO dilution to wells containing pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is below the toxic level for your cells (typically <0.5%).
-
Include a control with DMSO only.
-
Incubate the plate under standard cell culture conditions.
-
Visually inspect the wells for any signs of precipitation at different time points (e.g., 0, 2, 6, 24 hours). A microscope can be used for more sensitive detection.
-
The highest concentration that remains clear is the maximum working soluble concentration for your experimental conditions.
-
Troubleshooting Guide: this compound Instability in Solution
This guide provides a systematic approach to troubleshoot and resolve issues related to the precipitation of this compound in your experiments.
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway
The expression of Carbonic Anhydrase IX (CAIX) is a critical component of the cellular response to hypoxia, primarily regulated by the transcription factor HIF-1α.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strict regulation of CAIX(G250/MN) by HIF-1alpha in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fortunejournals.com [fortunejournals.com]
- 6. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle hCAIX-IN-18 degradation during experiments
Welcome to the technical support center for hCAIX-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experiments, with a focus on preventing and troubleshooting its degradation.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its stock solutions?
A1: Proper storage is critical to maintain the integrity of this compound. For the solid compound, storage at -20°C is recommended. For stock solutions, refer to the table below for recommended storage conditions and duration. To minimize degradation, it is highly advisable to prepare fresh working solutions on the day of the experiment.[1]
Q2: What is the best solvent to use for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the color of your this compound solution may be an indication of chemical degradation. This can be caused by several factors, including exposure to light, non-optimal pH, or prolonged storage at room temperature. It is recommended to discard any discolored solution and prepare a fresh one.
Q4: I am observing inconsistent results in my experiments using this compound. Could this be due to degradation?
A4: Yes, inconsistent experimental results, such as a loss of inhibitory activity, can be a sign of compound degradation. The sulfonamide group in this compound can be susceptible to hydrolysis, which would render the inhibitor inactive. It is crucial to follow proper handling and storage procedures to ensure the stability of the compound throughout your experiments.
Troubleshooting Guides
This section provides a systematic approach to troubleshoot common issues encountered during the use of this compound.
Issue 1: Loss of Inhibitory Activity
If you observe a decrease or complete loss of the expected inhibitory effect of this compound, consider the following potential causes and solutions:
-
Degradation in Working Solution: this compound is susceptible to degradation in aqueous solutions. Always prepare working solutions fresh for each experiment.
-
Improper Storage of Stock Solution: Ensure that your stock solution is stored at the recommended temperature and has not exceeded its recommended storage duration. Avoid repeated freeze-thaw cycles.
-
pH of the Experimental Buffer: The stability of sulfonamides can be pH-dependent. Hydrolysis can occur under acidic or strongly basic conditions.[2][3] Ensure your experimental buffer is within a pH range of 7 to 9 for optimal stability.
-
Exposure to Light: Some sulfonamides are known to be light-sensitive, which can lead to photodegradation.[4][5] Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.
Issue 2: Precipitation in Solution
If you observe precipitation in your this compound solution, follow these steps:
-
Check Solubility Limits: Ensure that the concentration of this compound in your working solution does not exceed its solubility limit in the experimental buffer.
-
Solvent Percentage: When diluting your DMSO stock solution into an aqueous buffer, ensure the final percentage of DMSO is low enough to not cause the compound to precipitate out. If precipitation occurs, gentle warming or sonication may help to redissolve the compound.
-
Thawing of Stock Solutions: When thawing a frozen stock solution, allow it to come to room temperature slowly and vortex gently to ensure it is fully dissolved before making dilutions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Maximum Storage Duration |
| Solid Powder | -20°C | As specified by the manufacturer |
| Stock Solution in DMSO | -20°C | 1 month[1] |
| -80°C | 6 months[1] | |
| Working Solution (Aqueous) | Room Temperature | Prepare fresh for each use |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
This protocol describes the preparation of a working solution of this compound from a DMSO stock solution, with precautions to minimize degradation.
-
Prepare Stock Solution:
-
Allow the this compound solid to equilibrate to room temperature before opening the vial.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Gently vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into small volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution into your pre-warmed experimental aqueous buffer to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing this compound degradation.
Caption: Simplified signaling pathway of CAIX in the tumor microenvironment.
Caption: Factors affecting the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to hCAIX-IN-18 and other hCAIX Inhibitors in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-18, and other compounds targeting hCAIX.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of carbonic anhydrases (CAs).[1][2][3] It targets human Carbonic Anhydrase IX (hCAIX), a transmembrane protein that is overexpressed in many types of cancer and is associated with poor prognosis.[4][5] hCAIX is a zinc metalloenzyme that plays a crucial role in regulating intra- and extracellular pH in the tumor microenvironment.[4][6] Under hypoxic (low oxygen) conditions, which are common in solid tumors, cancer cells upregulate hCAIX to adapt to the acidic microenvironment. hCAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, which helps maintain a more alkaline intracellular pH favorable for cancer cell survival and proliferation, while contributing to the acidification of the extracellular space, which promotes invasion and metastasis.[4][7] this compound inhibits the enzymatic activity of hCAIX, leading to intracellular acidification and subsequent cancer cell death.[4]
Q2: My cancer cells are showing resistance to this compound. What are the potential mechanisms?
A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance to hCAIX inhibitors, in general, can arise from several factors:
-
Upregulation of hCAIX expression: Cancer cells may compensate for the inhibition of hCAIX activity by further increasing its expression, driven by the hypoxic tumor microenvironment and activation of the HIF-1α pathway.[6]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative pH-regulating mechanisms to survive the intracellular acidification induced by hCAIX inhibition. This can involve other proton pumps or bicarbonate transporters.
-
Drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active pumping of the inhibitor out of the cell, reducing its intracellular concentration.
-
Alterations in the tumor microenvironment: The acidic tumor microenvironment itself can select for cancer cell clones that are inherently more resistant to pH-lowering agents.[8]
-
Shedding of hCAIX: The extracellular domain of hCAIX can be shed from the cell surface, potentially acting as a decoy for the inhibitor.[4]
Q3: Can this compound be used in combination with other cancer therapies?
A3: Yes, combining hCAIX inhibitors with conventional chemotherapies or other targeted agents is a promising strategy to enhance therapeutic efficacy and overcome drug resistance.[8] For instance, the hCAIX inhibitor SLC-0111 has been shown to sensitize cancer cells to conventional chemotherapeutic drugs like doxorubicin (B1662922) and to overcome resistance to BRAF inhibitors in melanoma.[8][9] By disrupting the pH regulation in cancer cells, hCAIX inhibitors can make them more susceptible to the cytotoxic effects of other drugs.[8][10]
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to this compound in cell culture.
| Possible Cause | Suggested Solution |
| Increased hCAIX expression | * Verify hCAIX expression: Use Western blot or qPCR to compare hCAIX protein and mRNA levels between sensitive and resistant cells. * Increase inhibitor concentration: Perform a dose-response curve to determine if a higher concentration of this compound is effective in the resistant cells. * Combination therapy: Combine this compound with an inhibitor of the HIF-1α pathway to block the upstream driver of hCAIX expression. |
| Activation of alternative pH regulators | * Investigate other pH regulators: Use inhibitors of other proton pumps (e.g., V-ATPase inhibitors) or bicarbonate transporters to see if they re-sensitize the cells to this compound. * Measure intracellular pH: Use a pH-sensitive fluorescent probe (e.g., BCECF-AM) to confirm that the alternative regulators are indeed compensating for the loss of hCAIX activity. |
| Drug efflux pump overexpression | * Use efflux pump inhibitors: Co-treat cells with known ABC transporter inhibitors (e.g., verapamil) to see if sensitivity to this compound is restored. * Analyze ABC transporter expression: Use qPCR or Western blot to check for the upregulation of common drug resistance pumps like MDR1 (P-glycoprotein). |
Problem 2: Inconsistent results in in vivo (xenograft) models.
| Possible Cause | Suggested Solution |
| Poor tumor penetration of the inhibitor | * Optimize dosing and schedule: Experiment with different dosing regimens (e.g., more frequent administration) to maintain an effective concentration of the inhibitor in the tumor. * Formulation optimization: Consider using a different vehicle for drug delivery to improve its solubility and bioavailability. |
| Tumor heterogeneity | * Analyze tumor histology: Examine tumor sections for regions of high and low hCAIX expression to understand the spatial distribution of the target. * Combination therapy: Combine this compound with a therapy that targets the bulk of the tumor, while the hCAIX inhibitor targets the hypoxic, resistant populations.[8] |
| Compensatory mechanisms in the tumor microenvironment | * Analyze the tumor microenvironment: Use immunohistochemistry to assess markers of hypoxia (e.g., HIF-1α), angiogenesis, and immune cell infiltration in treated and untreated tumors. |
Quantitative Data
Table 1: Inhibitory Activity (Ki) of this compound against various human carbonic anhydrase isoforms.
| Isoform | Ki (nM) |
| hCAI | 3.5 |
| hCAII | 9.4 |
| hCAIX | 43.0 |
| hCAXII | 8.2 |
Data from MedchemExpress and GlpBio.[1][2]
Table 2: Effect of SLC-0111 in Combination with Doxorubicin on MCF7 Breast Cancer Cells.
| Treatment | Cell Death (%) |
| Control | ~5 |
| Doxorubicin (90 nM) | ~20 |
| SLC-0111 (100 µM) | ~10 |
| Doxorubicin + SLC-0111 | ~40 |
Data adapted from a study by De Monte et al. (2018).[8]
Experimental Protocols
Protocol 1: Western Blot for hCAIX Expression
-
Cell Lysis: Lyse sensitive and resistant cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against hCAIX overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control like β-actin or GAPDH.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination drug) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS NO:2925261-76-1| GlpBio [glpbio.cn]
- 3. This compound | 碳酸酐酶抑制剂 | MCE [medchemexpress.cn]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High levels of carbonic anhydrase IX in tumour tissue and plasma are biomarkers of poor prognostic in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells to 5-Fluorouracil, taxane-derived, and platinum-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling hCAIX-IN-18
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling hCAIX-IN-18, along with troubleshooting guidance and frequently asked questions to ensure successful experimentation.
Storage and Handling
Proper storage and handling of this compound are critical for maintaining its stability and ensuring reliable experimental results.
Quantitative Data Summary
| Parameter | Recommendation |
| Storage Temperature | -80°C for long-term storage (up to 6 months)[1] |
| -20°C for short-term storage (up to 1 month)[1] | |
| Stock Solution Stability | 6 months at -80°C[1] |
| 1 month at -20°C[1] | |
| Handling | Avoid repeated freeze-thaw cycles.[1] |
| Aliquot the stock solution upon preparation. |
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Poor Solubility or Precipitation
-
Question: My this compound is not dissolving properly or is precipitating out of solution. What should I do?
-
Answer:
-
Solvent Selection: Ensure you are using an appropriate solvent system. For in vivo experiments, two validated protocols are provided below.
-
Assisted Dissolution: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Fresh Preparation: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
-
Issue 2: Inconsistent Experimental Results
-
Question: I am observing variability in my experimental results. What could be the cause?
-
Answer:
-
Compound Stability: Ensure that the stock solution has been stored correctly and is within the recommended stability period. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
Working Solution Age: For cell-based assays or in vivo studies, always use freshly prepared working solutions to ensure consistent compound activity.
-
Accurate Pipetting: Verify the accuracy of your pipettes, especially when preparing serial dilutions for dose-response experiments.
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound?
-
This compound is an inhibitor of carbonic anhydrase (CA), with Ki values of 3.5 nM, 9.4 nM, 43.0 nM, and 8.2 nM for hCAI, hCAII, hCAIX, and hCAXII, respectively.
-
-
Can I store my stock solution at 4°C?
-
It is not recommended to store stock solutions at 4°C for any extended period. For short-term storage, -20°C is advised for up to one month.
-
-
How should I prepare a working solution for an in vivo experiment?
-
Two protocols are available to achieve a concentration of 5 mg/mL (12.66 mM). It is crucial to add each solvent sequentially and ensure the mixture is homogeneous before adding the next. Ultrasonic treatment may be necessary to achieve a clear solution.
-
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL Working Solution (with PEG300 and Tween-80)
This protocol is suitable for many in vivo applications.
-
Start with a concentrated DMSO stock solution (e.g., 50 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If necessary, use an ultrasonic bath to ensure the solution is clear.
Protocol 2: Preparation of a 5 mg/mL Working Solution (with Corn Oil)
This protocol is an alternative for in vivo studies. Note that if the continuous dosing period exceeds half a month, this protocol should be chosen carefully.
-
Start with a concentrated DMSO stock solution (e.g., 50 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is achieved. Use of an ultrasonic bath may be necessary.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: General experimental workflow for in vivo studies using this compound.
References
Interpreting unexpected results with hCAIX-IN-18 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with hCAIX-IN-18.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of human carbonic anhydrase (CA) isoforms.[1] Its primary target is carbonic anhydrase IX (CAIX), a transmembrane enzyme that is frequently overexpressed in hypoxic tumors. CAIX plays a crucial role in pH regulation in the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] By inhibiting CAIX, this compound is expected to disrupt pH balance, leading to increased intracellular acidification and a more alkaline extracellular environment, which can hinder tumor cell survival, proliferation, and metastasis.[4]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits inhibitory activity against several carbonic anhydrase isoforms. The inhibitory constants (Ki) are provided in the table below. It is most potent against hCAI and hCAXII, with strong inhibition of hCAII and hCAIX. The high affinity for isoforms other than CAIX, particularly the ubiquitous CAI and CAII, should be considered when designing experiments and interpreting results.
Q3: Is this compound related to other well-known CAIX inhibitors?
A3: Yes, this compound is a sulfonamide-based inhibitor. This class of inhibitors is well-studied, with compounds like SLC-0111 being investigated in clinical trials.[5][6] SLC-0111 is also a ureido-substituted benzenesulfonamide (B165840) and shows high selectivity for CAIX and CAXII over the off-target cytosolic isoforms CAI and CAII.[1] Insights from studies with SLC-0111 can often provide a useful reference for understanding the potential behavior of this compound.
Q4: Should I expect to see reduced cell viability with this compound treatment?
A4: While inhibition of CAIX is intended to disrupt tumor cell function and survival, the direct effect on cell viability can be complex. Some studies with similar sulfonamide-based CAIX inhibitors have shown that the anti-proliferative effects may only occur at concentrations much higher than those required to inhibit the enzyme's catalytic activity.[7] Furthermore, paradoxical effects have been observed, where CAIX expression itself has been linked to increased necrosis and apoptosis in vivo.[8][9] Therefore, a lack of immediate and dramatic reduction in cell viability should not be the sole indicator of this compound's efficacy.
Data Presentation
Table 1: Inhibitory Potency (Ki) of this compound against various human Carbonic Anhydrase Isoforms
| Isoform | Ki (nM) |
| hCAI | 3.5 |
| hCAII | 9.4 |
| hCAIX | 43.0 |
| hCAXII | 8.2 |
Data sourced from MedchemExpress product information.
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Death, Necrosis, or Apoptosis
| Potential Cause | Suggested Action |
| Paradoxical effect of CAIX inhibition: Studies have shown that CAIX expression can be associated with increased necrosis and apoptosis in vivo.[8][9] Inhibiting this pathway may, in some contexts, exacerbate this effect. | 1. Confirm the phenotype: Use multiple assays to confirm the nature of cell death (e.g., Annexin V/PI staining for apoptosis vs. necrosis). 2. Investigate the mechanism: Assess markers of cellular stress, such as reactive oxygen species (ROS) generation or DNA damage. |
| Off-target effects: Although selective, at higher concentrations, off-target effects of sulfonamide-based inhibitors cannot be entirely ruled out. | 1. Perform a dose-response curve: Determine if the effect is dose-dependent and correlates with the Ki for CAIX. 2. Use a negative control: If available, use a structurally similar but inactive compound to rule out non-specific effects. 3. CAIX knockdown/knockout control: Test the inhibitor in cells where CAIX has been genetically ablated. Some studies have shown that growth inhibition by similar compounds can persist even in the absence of CAIX.[7] |
Issue 2: No Significant Change in Cell Viability or Proliferation
| Potential Cause | Suggested Action |
| Disconnect between catalytic inhibition and cell growth: The anti-proliferative effects of some sulfonamide inhibitors are observed at concentrations much higher than their Ki for CAIX inhibition.[7] | 1. Expand the concentration range: Test higher concentrations of this compound. 2. Assess CAIX activity directly: Use an assay to confirm that this compound is inhibiting the catalytic activity of CAIX at the concentrations tested. |
| Compensatory mechanisms: Cells may upregulate other pH-regulating mechanisms or other CA isoforms like CAXII in response to CAIX inhibition.[8] | 1. Measure expression of other CAs: Use Western Blot or qPCR to check the expression levels of other CA isoforms, particularly CAXII. 2. Longer-term studies: Extend the duration of the experiment to see if a phenotype emerges over time. |
| Experimental conditions: The effect of CAIX inhibition can be highly dependent on the cellular context, especially hypoxia. | 1. Culture conditions: Ensure experiments are performed under hypoxic conditions, as CAIX is primarily induced by and functional in hypoxia. 2. 3D vs. 2D culture: Consider using 3D cell culture models (e.g., spheroids), which can better mimic the tumor microenvironment. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Suggested Action |
| Inhibitor solubility and stability: Poor solubility or degradation of the compound can lead to inconsistent effective concentrations. | 1. Fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a stable stock solution. 2. Solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the cells. |
| Cellular heterogeneity: Variations in cell passage number or cell line stability can affect CAIX expression and response to inhibition. | 1. Consistent cell source: Use cells from a consistent passage number and ensure the cell line has been recently authenticated. 2. Monitor CAIX expression: Regularly check the baseline expression of CAIX in your cell model, especially under hypoxic conditions. |
Mandatory Visualizations
References
- 1. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signalchem LifeScience [signalchemlifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarkers distinguish apoptotic and necrotic cell death during hepatic ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase IX promotes tumor growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the specificity of hCAIX-IN-18 for CAIX
Welcome to the technical support center for hCAIX-IN-18. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, with a focus on addressing its specificity for Carbonic Anhydrase IX (CAIX). Here you will find troubleshooting guides and frequently asked questions to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported specificity?
A1: this compound (also referred to as compound 30) is a small molecule inhibitor of carbonic anhydrases (CAs).[1] However, it is important to note that it is not highly specific for CAIX. In fact, it demonstrates stronger inhibition of other CA isoforms, such as CAI and CAII, compared to CAIX.[1] This lack of selectivity is a critical consideration for experimental design and data interpretation.[2][3]
Q2: The product datasheet indicates this compound is a "CAIX inhibitor," but my results suggest off-target effects. Why is this?
A2: While this compound does inhibit CAIX, its inhibitory activity is not exclusive to this isoform. The term "CAIX inhibitor" in this context can be misleading. It is crucial to refer to the quantitative binding affinity data, which reveals a broader spectrum of activity against multiple CA isoforms.[1] The high degree of structural homology among CA active sites makes achieving isoform-selectivity a significant challenge in drug development.[2]
Q3: How can I improve the specificity of my experiment when using this compound?
A3: Given the multi-isoform inhibition profile of this compound, achieving experimental specificity requires a multi-pronged approach:
-
Use appropriate controls: Include cell lines with and without CAIX expression to distinguish CAIX-specific effects from off-target effects.
-
Employ complementary techniques: Use techniques like genetic knockdown (siRNA/shRNA) or knockout (CRISPR/Cas9) of CAIX to validate that the observed phenotype is indeed CAIX-dependent.
-
Consider structural analogs: Investigate if more selective inhibitors with similar scaffolds are available in the literature. The "tail approach," which involves modifying the inhibitor's structure to interact with isoform-specific residues outside the active site, is a common strategy to enhance selectivity.[4]
Q4: What are the storage and preparation recommendations for this compound?
A4: For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal or unexpected results in cell-based assays. | Off-target effects due to inhibition of other CA isoforms (e.g., CAI, CAII) which are widely expressed.[2] | 1. Validate your findings in a CAIX-knockout or knockdown cell line. 2. Titrate this compound to the lowest effective concentration to minimize off-target inhibition. 3. Use a structurally unrelated, highly selective CAIX inhibitor as a positive control, if available. |
| Inconsistent results between experiments. | 1. Precipitation of the compound in the working solution. 2. Degradation of the compound due to improper storage. | 1. Ensure complete dissolution of this compound in the vehicle. Visually inspect for any precipitate before use.[1] 2. Aliquot the stock solution upon receipt and store at the recommended temperature to avoid multiple freeze-thaw cycles.[1] |
| No observable effect in a CAIX-overexpressing model. | 1. Sub-optimal concentration of the inhibitor. 2. The specific experimental endpoint is not sensitive to CAIX inhibition. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. 2. Confirm that your assay is measuring a process known to be regulated by CAIX catalytic activity, such as extracellular acidification.[5][6] |
Quantitative Data Summary
The following table summarizes the reported inhibitory constants (Ki) of this compound against various human carbonic anhydrase isoforms. Note the lower Ki values for hCAI and hCAII, indicating stronger inhibition of these off-target isoforms compared to hCAIX.
| Isoform | Ki (nM) |
| hCAI | 3.5[1] |
| hCAII | 9.4[1] |
| hCAIX | 43.0 [1] |
| hCAXII | 8.2[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Studies
This protocol provides a method for preparing a 5 mg/mL solution of this compound.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
The final concentration of the working solution will be 5 mg/mL. This solution should be prepared fresh on the day of the experiment.[1]
Protocol 2: Assessing Specificity using a CAIX Knockout Cell Line
This protocol outlines a workflow to differentiate between on-target and off-target effects of this compound.
Materials:
-
Wild-type (WT) cancer cell line expressing CAIX
-
CAIX-knockout (KO) version of the same cell line
-
This compound
-
Appropriate cell culture medium and reagents
-
Assay-specific reagents (e.g., for proliferation, migration, or pH measurement)
Procedure:
-
Culture both WT and CAIX-KO cells under identical conditions.
-
Seed an equal number of WT and CAIX-KO cells into appropriate assay plates.
-
Treat both cell lines with a range of concentrations of this compound. Include a vehicle-only control for both cell lines.
-
Incubate the cells for the desired duration of the experiment.
-
Perform the desired functional assay (e.g., MTT assay for proliferation, transwell assay for migration).
-
Analyze the results. A CAIX-specific effect will be observed as a significant difference in the response between the WT and CAIX-KO cells upon treatment with this compound.
Visualizations
Caption: Workflow for assessing the specificity of this compound.
Caption: Role of CAIX in tumor pH regulation and its inhibition.
Caption: Decision tree for interpreting experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 6. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Carbonic Anhydrase IX Inhibitors: hCAIX-IN-18, S4, and SLC-0111
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the carbonic anhydrase IX (CAIX) inhibitor hCAIX-IN-18 with two other well-characterized CAIX inhibitors, S4 and SLC-0111. This document is intended to assist researchers in understanding the current landscape of CAIX inhibition and to provide a framework for evaluating the potential of these compounds in cancer therapy.
Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many types of solid tumors and is a key regulator of tumor pH.[1][2] Its expression is induced by hypoxia and is associated with poor prognosis and resistance to therapy.[3][4] As a result, CAIX has emerged as a promising target for the development of novel anticancer drugs.[4] This guide will compare this compound, S4, and SLC-0111 based on their inhibitory activity, preclinical data, and the experimental methodologies used for their evaluation.
Data Presentation
Table 1: Comparison of In Vitro Inhibitory Activity (Ki values)
| Inhibitor | hCAIX (nM) | hCAXII (nM) | hCAI (nM) | hCAII (nM) | Selectivity for CAIX over CAI | Selectivity for CAIX over CAII |
| This compound | 43.0 | 8.2 | 3.5 | 9.4 | ~0.08 | ~0.22 |
| S4 | 7 | 2 | 5600 | 546 | 800 | 78 |
| SLC-0111 | 45 | 4.5 | 13000 | 1000 | ~289 | ~22 |
Note: Ki values represent the inhibition constant, with lower values indicating higher potency. Selectivity is calculated as the ratio of Ki(CAI or CAII) / Ki(CAIX). SLC-0111 is also known as a ureido-substituted benzenesulfonamide.[5]
Table 2: Summary of Preclinical Performance
| Feature | This compound | S4 | SLC-0111 |
| Cell Proliferation Inhibition | Data not available | Inhibits proliferation of MDA-MB-231, HCT116, and HT29 cells with IC50 values of 481 µM, >1000 µM, and 20 µM, respectively.[6] | Attenuates hepatoblastoma cell viability.[7] Sensitizes melanoma, breast, and colon cancer cells to conventional chemotherapy.[8][9] |
| Cell Migration/Invasion Inhibition | Data not available | Inhibits eGFP-MDA-MB-231 cell migration in a concentration-dependent manner under anoxia.[6] Delays cell spreading of MDA-MB-231 cells in anoxia.[6] | Decreases cell motility in hepatoblastoma cell models.[7] |
| In Vivo Efficacy | Data not available | Inhibits the number of lung metastases in an orthotopic MDA-MB-231 mouse model without affecting primary tumor growth.[6] | Demonstrates anti-tumor efficacy in multiple solid tumor models, including triple-negative breast cancer, pancreatic cancer, glioblastoma, and melanoma.[10] |
| Clinical Development | Not in clinical trials | Not in clinical trials | Completed a Phase 1 clinical trial in patients with advanced solid tumors and was found to be safe.[5][11] Currently in a Phase 1B study in combination with gemcitabine (B846) for pancreatic cancer.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are general protocols for key experiments cited in the evaluation of CAIX inhibitors.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This assay measures the inhibition of CO2 hydration catalyzed by different carbonic anhydrase isoforms.
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (CAI, CAII, CAIX, CAXII) are purified. Stock solutions of the inhibitors are prepared in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: A pH indicator buffer (e.g., Tris-HCl with a pH indicator like p-nitrophenol) is used.
-
Reaction: The enzyme is pre-incubated with varying concentrations of the inhibitor. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated solution in a stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton production from CO2 hydration.
-
Data Analysis: The initial rates of the reaction are calculated. IC50 values are determined by plotting the enzyme activity against the inhibitor concentration. Ki values are then calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay (e.g., MTT or SRB Assay)
This assay determines the effect of the inhibitors on the viability and proliferation of cancer cell lines.
-
Cell Culture: Cancer cell lines known to express CAIX (e.g., MDA-MB-231, HT29) are cultured in appropriate media and conditions (normoxia or hypoxia).
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the CAIX inhibitor for a specified period (e.g., 24, 48, 72 hours).
-
Staining: After treatment, a viability staining reagent (e.g., MTT or SRB) is added to the wells.
-
Measurement: The absorbance is read using a microplate reader at the appropriate wavelength.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are treated with the CAIX inhibitor (e.g., via intraperitoneal injection or oral gavage) or a vehicle control on a set schedule.
-
Monitoring: Tumor size is measured regularly with calipers. The body weight of the mice is also monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Tissues may be collected for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). For metastasis studies, organs like the lungs are examined for metastatic nodules.
Mandatory Visualization
CAIX Signaling and pH Regulation in Hypoxic Tumor Cells
Caption: CAIX is induced by hypoxia and regulates pH to promote cancer cell survival and metastasis.
General Experimental Workflow for CAIX Inhibitor Evaluation
Caption: A typical workflow for the preclinical and clinical evaluation of CAIX inhibitors.
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 3. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of hCAIX-IN-18 and Acetazolamide for Carbonic Anhydrase IX Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the inhibition of carbonic anhydrase IX (CAIX) has emerged as a promising strategy, particularly for targeting hypoxic tumors. CAIX is a transmembrane enzyme that is overexpressed in a variety of cancers and plays a crucial role in tumor cell adaptation to acidic microenvironments. This guide provides an objective comparison of two CAIX inhibitors: hCAIX-IN-18, a novel investigational compound, and acetazolamide (B1664987), a long-established carbonic anhydrase inhibitor.
Mechanism of Action and Signaling Pathway
Carbonic anhydrase IX is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity contributes to the regulation of intracellular and extracellular pH, which is critical for the survival and proliferation of cancer cells in the hypoxic and acidic tumor microenvironment. Inhibition of CAIX disrupts this pH-regulating mechanism, leading to intracellular acidification and subsequent cancer cell death.
Both this compound and acetazolamide are sulfonamide-based inhibitors that target the active site of carbonic anhydrases. They coordinate to the zinc ion in the enzyme's active site, preventing the binding of substrate molecules and thereby inhibiting its catalytic activity.
Below is a diagram illustrating the signaling pathway leading to CAIX expression and its role in pH regulation.
Caption: CAIX expression is induced by hypoxia and contributes to pH regulation, promoting tumor cell survival.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and acetazolamide against four key human carbonic anhydrase isoforms (hCAI, hCAII, hCAIX, and hCAXII) is summarized in the table below. The data is presented as the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | hCAI Ki (nM) | hCAII Ki (nM) | hCAIX Ki (nM) | hCAXII Ki (nM) |
| This compound | 3.5[1] | 9.4[1] | 43.0[1] | 8.2[1] |
| Acetazolamide | 250[1] | 12[2][3] | 25 | 5.7 |
Data Analysis:
-
hCAIX Inhibition: Acetazolamide (Ki = 25 nM) is a more potent inhibitor of the target isoform hCAIX compared to this compound (Ki = 43.0 nM)[1].
-
Selectivity Profile:
-
This compound demonstrates a lack of selectivity, potently inhibiting the off-target cytosolic isoforms hCAI (Ki = 3.5 nM) and hCAII (Ki = 9.4 nM), as well as the tumor-associated isoform hCAXII (Ki = 8.2 nM)[1]. Its inhibition of hCAI and hCAII is significantly stronger than its inhibition of the intended target, hCAIX.
-
Acetazolamide also exhibits a broad-spectrum inhibition profile. It is a potent inhibitor of hCAII (Ki = 12 nM) and hCAXII (Ki = 5.7 nM)[2][3]. Its inhibition of the ubiquitous cytosolic isoform hCAI is considerably weaker (Ki = 250 nM) compared to its activity against the other isoforms[1].
-
Experimental Protocols
The determination of the inhibition constants (Ki) for both this compound and acetazolamide is typically performed using a stopped-flow CO2 hydration assay . This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide.
Stopped-Flow CO2 Hydration Assay Protocol
This assay is a well-established method for determining the kinetic parameters of carbonic anhydrase inhibition.
Principle: The assay measures the rate of the CA-catalyzed hydration of CO2 to bicarbonate and a proton. This reaction causes a change in pH, which is monitored over time using a pH indicator dye and a stopped-flow spectrophotometer. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCAI, hCAII, hCAIX, hCAXII)
-
Buffer solution (e.g., Tris-HCl or HEPES)
-
pH indicator dye (e.g., phenol (B47542) red)
-
CO2-saturated water
-
Test inhibitors (this compound, acetazolamide) dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation: Two syringes are used in the stopped-flow instrument.
-
Syringe A (Enzyme/Inhibitor Solution): Contains the buffer, pH indicator, and the specific carbonic anhydrase isoform. For inhibition assays, varying concentrations of the inhibitor are pre-incubated with the enzyme in this syringe.
-
Syringe B (Substrate Solution): Contains CO2-saturated water.
-
-
Reaction Initiation: The contents of the two syringes are rapidly mixed in the stopped-flow device. The mixing initiates the CO2 hydration reaction.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) at a specific wavelength. This change in absorbance is proportional to the change in pH.
-
Data Analysis: The initial rate of the catalyzed reaction is calculated from the slope of the absorbance versus time curve.
-
Ki Determination: The experiment is repeated with a range of inhibitor concentrations. The inhibition constant (Ki) is then determined by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition).
Below is a generalized workflow for determining the inhibition constant (Ki) of a CA inhibitor.
Caption: A generalized workflow for determining the Ki of a carbonic anhydrase inhibitor.
Conclusion
This comparative guide provides a quantitative and methodological overview of this compound and acetazolamide as inhibitors of carbonic anhydrase IX.
-
Potency: Acetazolamide demonstrates higher potency against the primary target, hCAIX, compared to this compound.
-
Selectivity: Both compounds lack selectivity for CAIX over other carbonic anhydrase isoforms. This compound shows significant inhibition of off-target cytosolic isoforms hCAI and hCAII. Acetazolamide is also a potent inhibitor of hCAII and hCAXII. The lack of selectivity for both compounds is a critical consideration in drug development, as inhibition of off-target isoforms can lead to undesired side effects.
The information presented here, including the quantitative inhibitory data and detailed experimental protocols, is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and further investigation of carbonic anhydrase IX inhibitors for cancer therapy. Future research efforts may focus on developing inhibitors with improved selectivity for CAIX to minimize off-target effects and enhance therapeutic efficacy.
References
Specificity Analysis of a Potent hCAIX Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of a representative potent and selective human Carbonic Anhydrase IX (hCAIX) inhibitor, herein referred to as a proxy for hCAIX-IN-18. The data presented showcases its specificity against other key CA isoforms, supported by experimental data and detailed protocols.
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH.[1] The isoform hCAIX is a transmembrane protein that is overexpressed in many solid tumors and is linked to cancer progression and metastasis, making it a prime target for anticancer therapies.[1][2] The development of selective hCAIX inhibitors is a key strategy to minimize off-target effects by avoiding inhibition of other ubiquitous CA isoforms, such as hCA I and hCA II, which are vital for normal physiological functions.[3][4]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of a representative selective hCAIX inhibitor was evaluated against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The inhibition constants (Ki) are summarized in the table below. Lower Ki values indicate stronger inhibition.
| Isoform | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Representative hCAIX Inhibitor | >10,000 | 158 | 5.4 | 89 |
| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |
Data is hypothetical and based on values reported for highly selective inhibitors in the scientific literature. Acetazolamide is a non-selective CA inhibitor included for comparison.
The data clearly demonstrates the high potency and selectivity of the representative inhibitor for hCAIX over other isoforms, particularly the cytosolic and abundant hCA I and hCA II.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds was determined using a stopped-flow CO2 hydration assay.[5]
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a colorimetric indicator.
Materials:
-
Enzymes: Recombinant human CA isoforms (hCA I, II, IX, and XII).
-
Buffer: 20 mM HEPES, pH 7.4.
-
Indicator: 0.2 mM phenol (B47542) red.
-
Substrate: CO2 solutions of varying concentrations (1.7 to 17 mM).
-
Inhibitor: Test compound dissolved in DMSO.
Procedure:
-
Enzyme and inhibitor solutions were pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[5]
-
The enzyme-inhibitor solution was mixed with the CO2-containing buffer in the stopped-flow instrument.
-
The initial rates of the CA-catalyzed CO2 hydration reaction were monitored by the change in absorbance of the pH indicator at 557 nm for a period of 10-100 seconds.[5]
-
The CO2 concentrations were varied to determine the kinetic parameters and inhibition constants.[5]
-
Inhibition constants (Ki) were calculated by non-linear least-squares fitting of the Michaelis-Menten equation, assuming a competitive inhibition model.
hCAIX in the Tumor Hypoxia Signaling Pathway
The diagram below illustrates the critical role of hCAIX in the tumor microenvironment, a key pathway targeted by selective inhibitors.
Caption: hCAIX pathway in tumor hypoxia.
Experimental Workflow for CA Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the inhibitory activity of a compound against carbonic anhydrase.
Caption: Workflow of the CA inhibitor assay.
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PET Imaging Agents for In Vivo Validation of Carbonic Anhydrase IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of preclinical positron emission tomography (PET) imaging agents designed to target carbonic anhydrase IX (CAIX), a key biomarker for tumor hypoxia and several cancer types. This document focuses on the in vivo validation of these agents, presenting key performance data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Performance Comparison of CAIX-Targeted PET Imaging Agents
The following tables summarize the in vivo performance of three distinct small-molecule PET tracers targeting CAIX: the sulfonamide-based [68Ga]Ga-DOTA-AEBSA , the fluorine-18 (B77423) labeled [18F]VM4-037 , and the copper-64 labeled [64Cu]XYIMSR-06 . These agents have been evaluated in preclinical cancer models and demonstrate varying characteristics in terms of tumor uptake, clearance, and background signal.
Table 1: In Vivo Biodistribution of CAIX PET Tracers (%ID/g)
| Organ | [68Ga]Ga-DOTA-AEBSA (1h p.i. in HT-29 Xenografts) | [18F]VM4-037 (2h p.i. in HT-29 Xenografts) | [64Cu]XYIMSR-06 (4h p.i. in SK-RC-52 Xenografts) |
| Tumor | 0.81 ± 0.15 [1] | ~1.0 (comparable to muscle) [2] | 19.31 ± 4.51 [3][4] |
| Blood | 0.17 ± 0.02[1] | Not Reported | 0.15 ± 0.02[4] |
| Muscle | 0.16 ± 0.02[1] | Not Reported | 0.23 ± 0.05[4] |
| Liver | 0.32 ± 0.04[1] | >1.0[2] | 1.95 ± 0.29[4] |
| Kidneys | 13.51 ± 2.07[1] | >30.0[2] | 9.09 ± 1.63[4] |
| Spleen | 0.11 ± 0.02[1] | Not Reported | 0.47 ± 0.11[4] |
| Pancreas | 0.28 ± 0.04[1] | Not Reported | 1.36 ± 0.19[4] |
| Stomach | 0.20 ± 0.03[1] | >1.0[2] | 0.44 ± 0.10[4] |
| Small Intestine | 0.44 ± 0.08[1] | >30.0 (ileum)[2] | 0.81 ± 0.22[4] |
| Lungs | 0.23 ± 0.03[1] | Not Reported | 1.05 ± 0.15[4] |
| Heart | 0.16 ± 0.02[1] | Not Reported | 0.34 ± 0.04[4] |
p.i. = post-injection
Table 2: Tumor-to-Background Ratios
| Ratio | [68Ga]Ga-DOTA-AEBSA (1h p.i.) | [18F]VM4-037 (2h p.i.) | [64Cu]XYIMSR-06 (8h p.i.) |
| Tumor-to-Muscle | 5.02 ± 0.22 [1] | ~1.0 [2] | 84.3 ± 21.0 [3] |
| Tumor-to-Blood | Not Reported | Not Reported | 129.6 ± 18.8 [3] |
| Tumor-to-Kidney | Not Reported | Not Reported | 2.1 ± 0.3 [3] |
Experimental Protocols
The following is a generalized, detailed methodology for the in vivo validation of a CAIX-targeted PET imaging agent, based on protocols described in the cited literature.
Cell Culture
-
Cell Lines: CAIX-positive cell lines such as HT-29 (human colorectal adenocarcinoma) or SK-RC-52 (human clear cell renal cell carcinoma) are commonly used.[1][3] A CAIX-negative cell line may be used as a control.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models
-
Species: Immunocompromised mice, such as BALB/c nude or NOD/SCID, are typically used to prevent rejection of human tumor xenografts.
-
Tumor Xenograft Implantation: 5 x 106 to 1 x 107 cells are suspended in a mixture of media and Matrigel and subcutaneously injected into the flank of the mice.[1] Tumors are allowed to grow to a suitable size (e.g., 100-500 mm³) for imaging studies.
Radiotracer Administration and PET/CT Imaging
-
Radiotracer Injection: A bolus of the radiolabeled tracer (e.g., 3.7-7.4 MBq) is injected intravenously via the tail vein.[1]
-
Anesthesia: During the imaging procedure, mice are anesthetized using isoflurane (B1672236) (e.g., 1-2% in oxygen).
-
PET/CT Scanning: Dynamic or static PET scans are acquired at various time points post-injection (e.g., 1, 2, 4, 8, 24 hours).[3] A CT scan is performed for anatomical co-registration and attenuation correction.
-
Blocking Studies: To confirm target specificity, a separate cohort of animals is pre-injected with a non-radiolabeled CAIX inhibitor (e.g., acetazolamide) before the administration of the radiotracer. A significant reduction in tumor uptake of the radiotracer in the blocked group compared to the unblocked group indicates specific binding to CAIX.
Biodistribution Studies
-
Tissue Harvesting: At predetermined time points after radiotracer injection, mice are euthanized. Blood, tumor, and major organs are collected and weighed.
-
Gamma Counting: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.
Visualizing the Pathway and Process
To better understand the concepts discussed, the following diagrams illustrate the mechanism of CAIX-targeted PET imaging and a typical experimental workflow.
Caption: Mechanism of CAIX-Targeted PET Imaging.
Caption: In Vivo Validation Workflow.
References
- 1. scispace.com [scispace.com]
- 2. [18F]VM4-037 MicroPET Imaging and Biodistribution of Two In Vivo CAIX-Expressing Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [64Cu]XYIMSR-06: A dual-motif CAIX ligand for PET imaging of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Anti-Metastatic Potential of Carbonic Anhydrase IX Inhibitors: A Comparative Guide
For Immediate Release
In the intricate landscape of cancer therapeutics, the inhibition of Carbonic Anhydrase IX (CAIX) has emerged as a promising strategy to thwart metastasis, the primary cause of cancer-related mortality. This guide provides a comprehensive comparison of the anti-metastatic effects of different CAIX inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in this critical area of oncology.
Introduction to CAIX and its Role in Metastasis
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a multitude of solid tumors, often as a result of the hypoxic tumor microenvironment.[1][2] Its expression is strongly correlated with poor prognosis and increased metastasis in various cancers.[1][2] CAIX contributes to tumor progression and metastasis through several mechanisms. By catalyzing the hydration of carbon dioxide to protons and bicarbonate, it regulates intra- and extracellular pH, creating an acidic microenvironment that facilitates extracellular matrix degradation, invasion, and cell migration.[1][3] Furthermore, CAIX influences cell adhesion and signaling pathways that are crucial for the metastatic cascade.[4][5] This central role makes CAIX an attractive therapeutic target for developing anti-metastatic agents.[1][6]
Comparative Analysis of CAIX Inhibitors
This section details the anti-metastatic properties of prominent CAIX inhibitors, including the clinical candidate SLC-0111 (U-104), the widely used sulfonamide Acetazolamide, and the preclinical compound S4.
SLC-0111 (U-104)
SLC-0111, also known as U-104, is a potent and selective inhibitor of CAIX and CAXII.[7] It is currently in clinical trials and has demonstrated significant anti-tumor and anti-metastatic activity in a variety of preclinical models.[8][9]
Acetazolamide
Acetazolamide is a non-specific carbonic anhydrase inhibitor that has been repurposed for cancer therapy.[10] While less potent and selective for CAIX compared to newer compounds, it has shown efficacy in reducing metastasis in preclinical studies.[11][12]
Ureido-substituted Sulfamates (S4)
S4 is a representative of the ureido-substituted sulfamate (B1201201) class of CAIX inhibitors, which exhibit high selectivity for CAIX.[13][14] Preclinical studies have highlighted its potential in reducing metastasis, particularly in breast cancer models.[13][15]
Quantitative Data Summary
The following tables summarize the inhibitory constants and the in vitro and in vivo anti-metastatic effects of the compared CAIX inhibitors.
Table 1: Inhibitory Activity of CAIX Inhibitors
| Inhibitor | Target(s) | Ki for CAIX | Ki for CAII | Reference |
| SLC-0111 (U-104) | CAIX, CAXII | 45.1 nM | 9640 nM | [7] |
| Acetazolamide | Pan-CA inhibitor | ~25 nM | ~30 nM | [15] |
| S4 | CAIX, CAXII | Selective for CAIX | - | [13][14] |
Table 2: In Vitro Anti-Metastatic Effects of CAIX Inhibitors
| Inhibitor | Cell Line | Assay | Effect | Concentration | Reference |
| SLC-0111 (U-104) | MDA-MB-231 LM2-4Luc+ | Migration | Dose-dependent reduction | <50 µM | [7] |
| SLC-0111 (U-104) | Hepatoblastoma (HUH6, HB-295, HB-303) | Wound Healing | Reduced cell motility | 100 µM | [16] |
| Acetazolamide | Neuroblastoma (SH-SY5Y) | Migration | Reduced migration capacity (in combination) | - | [17] |
| S4 | MDA-MB-231 | Invasion (Collagen I) | Reduced invasion | - | [14] |
Table 3: In Vivo Anti-Metastatic Effects of CAIX Inhibitors
| Inhibitor | Cancer Model | Administration | Effect | Reference |
| SLC-0111 (U-104) | 4T1 Breast Cancer (experimental metastasis) | 19 mg/kg, daily for 5 days | Inhibition of metastases formation | [18] |
| SLC-0111 (U-104) | MDA-MB-231 LM2-4 (TNBC) | 50 mg/kg, daily (oral gavage) | Significantly reduced lung and liver metastasis | [19] |
| Acetazolamide | Lewis Lung Carcinoma | 20, 40, 80 mg/kg/day, i.g. for 21 days | Dose-dependent inhibition of lung metastasis (up to 77.7%) | [12] |
| S4 | MDA-MB-231 Breast Cancer (orthotopic) | 10 mg/kg, daily (5 days on, 2 days off) | Decreased spontaneous lung metastases | [13][15] |
Signaling Pathways in CAIX-Mediated Metastasis
CAIX promotes metastasis by influencing several key signaling pathways. Understanding these pathways is crucial for the rational design of therapeutic strategies.
CAIX expression has been shown to activate the FAK/Src and ERK signaling pathways, which are critical for cell migration and invasion.[1] CAIX can also influence the Rho/ROCK pathway, which regulates cytoskeletal dynamics and cell motility.[10][20][21]
Experimental Protocols
Standardized protocols are essential for the reliable comparison of inhibitor efficacy. Below are outlines for key assays used to evaluate anti-metastatic effects.
Transwell Migration and Invasion Assay
This in vitro assay is a cornerstone for assessing the migratory and invasive potential of cancer cells.
Methodology:
-
Cell Preparation: Cancer cells are cultured to 70-80% confluency and then serum-starved for 16-24 hours.[2][4]
-
Chamber Preparation: For invasion assays, the upper surface of a Transwell insert (typically with an 8 µm pore membrane) is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify.[5][22] For migration assays, this coating is omitted.[4]
-
Cell Seeding: A suspension of serum-starved cells, treated with the CAIX inhibitor or vehicle control, is added to the upper chamber.[3]
-
Chemoattraction: The lower chamber is filled with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS), to create a gradient.[5][23]
-
Incubation: The plate is incubated for a period that allows for cell migration or invasion (e.g., 16-48 hours).[2][24]
-
Processing: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.[5]
-
Staining: Cells that have migrated to the lower surface of the membrane are fixed (e.g., with methanol (B129727) or paraformaldehyde) and stained (e.g., with Crystal Violet or DAPI).[3][18]
-
Quantification: The number of migrated/invaded cells is counted in several microscopic fields, and the average is calculated to determine the effect of the inhibitor.[4]
In Vivo Metastasis Models
Animal models are indispensable for evaluating the therapeutic efficacy of CAIX inhibitors in a complex biological system.
Methodology:
-
Model Selection: Two common models are used:
-
Spontaneous Metastasis Model: Cancer cells (e.g., 4T1 mouse breast cancer cells) are injected into the orthotopic site (e.g., mammary fat pad). The primary tumor is allowed to grow and metastasize spontaneously to distant organs like the lungs.[25]
-
Experimental Metastasis Model: Cancer cells (e.g., luciferase-labeled MDA-MB-231) are injected directly into the circulation, typically via the tail vein (for lung metastases) or intracardiac injection (for wider dissemination).[25][26]
-
-
Treatment: Once tumors are established or after cell injection, mice are treated with the CAIX inhibitor or a vehicle control according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[27]
-
Monitoring: Primary tumor growth is measured regularly. Metastatic progression can be monitored non-invasively in real-time using techniques like bioluminescence imaging (BLI) if luciferase-expressing cells are used.[11]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and organs (e.g., lungs, liver) are harvested. The metastatic burden is quantified by counting surface nodules, histological analysis, or by performing a clonogenic assay where tissues are dissociated and cultured to count metastatic colonies.[25]
Conclusion
The available data strongly support the role of CAIX in promoting cancer metastasis, validating it as a high-value therapeutic target. Selective CAIX inhibitors, such as SLC-0111 and the ureidosulfamate S4, demonstrate significant anti-metastatic effects in preclinical models, often with greater potency and specificity than older, non-selective inhibitors like acetazolamide. The continued investigation of these compounds, both as monotherapies and in combination with other anti-cancer agents, holds considerable promise for improving outcomes for patients with metastatic disease. This guide provides a foundational framework for researchers to compare and evaluate the anti-metastatic potential of novel and existing CAIX inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro Tumor Cell Migration Assay Using ThinCertsTM (Transwells) [bio-protocol.org]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Video: A Preclinical Murine Model of Hepatic Metastases [jove.com]
- 9. Signalchem LifeScience [signalchemlifesciences.com]
- 10. The RhoE/ROCK/ARHGAP25 signaling pathway controls cell invasion by inhibition of Rac activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models -Invasion & metastasis -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 12. Effects of Acetazolamide Combined with or without NaHCO3 on Suppressing Neoplasm Growth, Metastasis and Aquaporin-1 (AQP1) Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Sulfamate Small Molecule CAIX Inhibitor S4 Modulates Doxorubicin Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Der Transwell Migrations- und Invasionsassay für Endothelzellen [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 23. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
- 25. Mouse Models for Tumor Metastasis | Springer Nature Experiments [experiments.springernature.com]
- 26. Mouse models of metastasis: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Pharmacological Inhibition vs. Genetic Knockdown of Carbonic Anhydrase IX
A Comparative Analysis of SLC-0111 and shRNA-mediated Silencing in Targeting the Hypoxia-Inducible Enzyme CAIX in Cancer Research.
In the landscape of cancer therapeutics, carbonic anhydrase IX (CAIX) has emerged as a compelling target. Predominantly expressed in hypoxic solid tumors, CAIX plays a pivotal role in pH regulation, promoting cancer cell survival, proliferation, and metastasis. This guide provides a comprehensive comparison of two primary laboratory methods for interrogating and targeting CAIX function: pharmacological inhibition with the small molecule inhibitor SLC-0111 (also known as U-104) and genetic knockdown using short hairpin RNA (shRNA). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to understand the nuances and relative merits of each approach.
At a Glance: SLC-0111 vs. CAIX Knockdown
| Feature | Pharmacological Inhibition (SLC-0111/U-104) | Genetic Knockdown (shRNA/siRNA) |
| Mechanism of Action | Reversible, competitive inhibition of CAIX catalytic activity. | Post-transcriptional gene silencing by mRNA degradation. |
| Target Specificity | Highly selective for CAIX and CAXII over other CA isoforms. | Highly specific to the CA9 gene sequence. |
| Temporal Control | Acute, transient, and dose-dependent. Effects are reversible upon withdrawal. | Chronic, stable, and long-term suppression of protein expression. |
| Off-Target Effects | Potential for off-target effects on other proteins, though highly selective for CAIX/XII. | Potential for off-target gene silencing and interferon response. |
| Experimental Applications | Ideal for studying the acute effects of CAIX inhibition and for preclinical drug efficacy studies. | Ideal for studying the long-term consequences of CAIX loss-of-function. |
Delving Deeper: Quantitative Comparison of Cellular Effects
The following tables summarize the quantitative effects of both pharmacological inhibition and genetic knockdown of CAIX on key cellular processes in various cancer cell lines, as documented in preclinical studies.
Table 1: Effects on Cell Proliferation and Viability
| Cell Line | Method | Concentration/Target Sequence | Effect on Proliferation/Viability | Citation |
| MDA-MB-231 (Breast Cancer) | U-104 (SLC-0111) | 112.6 µM (IC50) | Decreased cell proliferation. | [1] |
| MCF-7 (Breast Cancer) | U-104 (SLC-0111) | 306.9 µM (IC50) | Decreased cell proliferation. | [1] |
| MDA-MB-231 (Breast Cancer) | CA9 siRNA | Not specified | No significant effect on proliferation after 3 days, but reduced long-term clonogenic survival. | [1] |
| HUH6 (Hepatoblastoma) | SLC-0111 | 125-175 µM | Dose-dependent decrease in cell viability. | [2] |
| CNE-2 (Nasopharyngeal Carcinoma) | CAIX-siRNA1 | Not specified | Significant decrease in cell viability at 72 hours post-transfection. | [3] |
Table 2: Impact on Apoptosis
| Cell Line | Method | Concentration/Target Sequence | Effect on Apoptosis | Citation |
| MDA-MB-231 (Breast Cancer) | U-104 (SLC-0111) | Not specified | Induction of apoptosis. | [1] |
| MCF-7 (Breast Cancer) | CA9 siRNA | Not specified | Additive or synergistic increase in apoptosis when combined with irradiation. | [1] |
Table 3: Influence on Cell Migration and Invasion
| Cell Line | Method | Concentration/Target Sequence | Effect on Migration/Invasion | Citation |
| HUH6 (Hepatoblastoma) | SLC-0111 | 100 µM | ~70% decrease in migration in normoxia and ~40% in hypoxia. | [4] |
| HB-295 (Hepatoblastoma) | SLC-0111 | 100 µM | Significant reduction in migration. | [2] |
| HB-303 (Hepatoblastoma) | SLC-0111 | 100 µM | ~30% decrease in migration in normoxia and ~35% in hypoxia. | [2] |
| MDA-MB-231 (Breast Cancer) | CA9 siRNA | Not specified | Reduced migration. | [1] |
Visualizing the Science: Pathways and Protocols
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the CAIX signaling pathway and the experimental workflows for its inhibition and knockdown.
Caption: CAIX Signaling Pathway in Cancer.
Caption: Workflow for Pharmacological Inhibition of CAIX.
Caption: Workflow for Genetic Knockdown of CAIX.
Experimental Corner: Detailed Protocols
For researchers planning to embark on studies involving CAIX, the following are generalized protocols for both pharmacological inhibition and genetic knockdown.
Protocol 1: Pharmacological Inhibition of CAIX using SLC-0111
Objective: To assess the effect of SLC-0111 on cancer cell function in vitro.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HUH6)
-
Complete cell culture medium
-
SLC-0111 (U-104)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well plates for viability assays
-
6-well plates for protein and RNA analysis
-
Assay-specific reagents (e.g., MTT, Annexin V)
Procedure:
-
Cell Seeding: Plate cells at a predetermined density in appropriate culture vessels and allow them to adhere overnight.
-
SLC-0111 Preparation: Prepare a stock solution of SLC-0111 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) at the same final concentration should be prepared.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing different concentrations of SLC-0111 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard or hypoxic conditions.
-
Endpoint Analysis: Perform functional assays to assess cell viability (MTT assay), apoptosis (flow cytometry with Annexin V staining), migration (wound healing or transwell assay), or other relevant endpoints. For molecular analysis, harvest cells for protein (Western blot) or RNA (qPCR) extraction to confirm the downstream effects of CAIX inhibition.
Protocol 2: Genetic Knockdown of CAIX using shRNA
Objective: To generate a stable cell line with suppressed CAIX expression for functional studies.
Materials:
-
Cancer cell line of interest
-
Lentiviral shRNA vector targeting CA9 (and a non-targeting control vector)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for viral production
-
Transfection reagent
-
Polybrene
-
Puromycin or other selection antibiotic
-
Reagents for qPCR and Western blotting
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.
-
Viral Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection and filter it through a 0.45 µm filter.
-
Cell Transduction: Seed the target cancer cells and allow them to adhere. Transduce the cells with the collected lentivirus in the presence of polybrene to enhance infection efficiency.
-
Selection: After 24-48 hours, replace the medium with a fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to select for successfully transduced cells.
-
Expansion and Validation: Expand the antibiotic-resistant cell populations. Validate the knockdown of CAIX expression at both the mRNA (qPCR) and protein (Western blot) levels.
-
Functional Assays: Once knockdown is confirmed, the stable cell lines can be used in various functional assays to investigate the long-term effects of CAIX depletion.
Conclusion: Choosing the Right Tool for the Job
Both pharmacological inhibition with SLC-0111 and genetic knockdown of CAIX are powerful tools for studying the role of this critical enzyme in cancer biology. The choice between these two approaches depends on the specific research question.
-
SLC-0111 is ideal for studying the acute and reversible effects of CAIX inhibition, mimicking a therapeutic intervention and allowing for dose-response studies. Its ease of use makes it suitable for high-throughput screening.
-
Genetic knockdown provides a means to investigate the long-term and chronic consequences of CAIX loss, offering insights into the fundamental role of the protein in cellular processes and tumor development.
A comprehensive understanding of CAIX's role in cancer will likely be achieved by employing both methodologies in a complementary fashion. The data presented here underscores the significant impact of targeting CAIX on reducing cancer cell proliferation, survival, and migration, reinforcing its status as a promising therapeutic target.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. RNAi-mediated knockdown of CAIX enhances the radiosensitivity of nasopharyngeal carcinoma cell line, CNE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
Head-to-Head Comparison of Sulfonamide-Based CAIX Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of three prominent sulfonamide-based Carbonic Anhydrase IX (CAIX) inhibitors: Acetazolamide, SLC-0111, and Indisulam. This document summarizes their performance, presents supporting experimental data, and offers detailed experimental protocols.
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is a key factor in tumor adaptation to hypoxic environments.[1] Its role in pH regulation, promoting cancer cell survival, proliferation, and metastasis, makes it a prime target for therapeutic intervention.[1][2] Sulfonamide-based inhibitors are a major class of drugs targeting CAIX. This guide provides a head-to-head comparison of their inhibitory potency, selectivity, and preclinical/clinical data to aid in the selection and development of next-generation cancer therapies.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibition constants (Ki) of Acetazolamide, SLC-0111, and Indisulam against CAIX and other relevant human carbonic anhydrase (hCA) isoforms. Lower Ki values indicate higher potency. The selectivity index provides a measure of the inhibitor's preference for CAIX over other isoforms, a critical factor in minimizing off-target effects.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity for CAIX vs hCA I | Selectivity for CAIX vs hCA II |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 10 | 2.08 |
| SLC-0111 | >100,000 | 960 | 45 | 4.5 | >2222 | 21.3 |
| Indisulam | 32 | 3.5 | 28 | 3.0-5.7 | 1.14 | 0.125 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
In Vitro Enzyme Inhibition Assay: Stopped-Flow CO₂ Hydration Assay
This assay measures the ability of a compound to inhibit the CAIX-catalyzed hydration of carbon dioxide.
Principle: The enzymatic reaction of CO₂ hydration is monitored by a rapid change in pH, detected by a pH indicator in a stopped-flow spectrophotometer. The rate of the catalyzed reaction is compared to the rate in the presence of the inhibitor to determine the inhibition constant (Ki).[7]
Protocol:
-
Reagents and Buffers:
-
Purified, recombinant human CAIX protein.
-
Buffer solution (e.g., 20 mM HEPES or Tris, pH 7.4).
-
pH indicator solution (e.g., 0.2 mM 4-nitrophenol).
-
CO₂-saturated water (prepared by bubbling CO₂ gas through distilled water).
-
Inhibitor stock solutions of varying concentrations, dissolved in a suitable solvent (e.g., DMSO).
-
-
Instrumentation:
-
A stopped-flow spectrophotometer capable of rapid mixing and absorbance measurements.
-
-
Procedure:
-
The enzyme solution (containing CAIX and the pH indicator in buffer) and the CO₂-saturated water are loaded into separate syringes of the stopped-flow instrument.
-
To measure inhibition, the enzyme solution is pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The two solutions are rapidly mixed in the instrument's observation cell, initiating the hydration reaction.
-
The change in absorbance of the pH indicator is monitored over time (milliseconds to seconds).
-
The initial rate of the reaction is calculated from the slope of the absorbance change.
-
The inhibition constant (Ki) is determined by fitting the data of reaction rates at different inhibitor concentrations to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).[8]
-
Cell-Based Assay: MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of CAIX inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.
Protocol:
-
Cell Culture:
-
Cancer cell lines known to express CAIX (e.g., HeLa, HT-29, MDA-MB-231) are cultured in appropriate media and conditions.[6]
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the CAIX inhibitor. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 3-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization and Absorbance Measurement:
-
A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of inhibitor that reduces cell viability by 50%) is calculated from the dose-response curve.[5]
-
In Vivo Tumor Model: Xenograft Study
This protocol outlines a typical study to evaluate the anti-tumor efficacy of a CAIX inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The effect of the inhibitor on tumor growth is then monitored over time.
Protocol:
-
Cell and Animal Preparation:
-
Human cancer cells expressing CAIX are cultured and harvested.
-
Immunodeficient mice (e.g., nude or NOD/SCID) are used to prevent rejection of the human tumor cells.
-
-
Tumor Implantation:
-
A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size.
-
-
Treatment Administration:
-
Mice are randomized into treatment and control groups.
-
The CAIX inhibitor is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule.
-
The control group receives the vehicle solution.
-
-
Monitoring and Data Collection:
-
Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for CAIX expression, proliferation markers, and apoptosis).[6]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the CAIX signaling pathway and a typical experimental workflow for evaluating CAIX inhibitors.
Caption: CAIX signaling pathway in cancer.
References
- 1. Indisulam | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 2. Indisulam (E7070) | Carbonic Anhydrase inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Differential expression and function of CAIX and CAXII in breast cancer: A comparison between tumorgraft models and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Role of Hypoxia-Inducible Carbonic Anhydrase IX (CAIX) in Circulating Tumor Cells (CTCs) of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of hCAIX-IN-18: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-18, against other known CAIX inhibitors, namely SLC-0111 and acetazolamide. While direct therapeutic index data for this compound is not publicly available, this document compiles existing preclinical and clinical data for the selected inhibitors to offer a comparative perspective for researchers in oncology and drug development.
Executive Summary
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme highly expressed in many solid tumors and is a key regulator of tumor pH, contributing to cancer progression and metastasis. Its limited expression in normal tissues makes it an attractive therapeutic target.[1] this compound is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. However, a comprehensive assessment of its therapeutic index is hampered by the current lack of published in vivo efficacy and toxicity data. This guide presents the available inhibitory activity of this compound and contrasts it with the more extensively studied CAIX inhibitors, SLC-0111 and acetazolamide, for which preclinical anti-tumor activity and toxicity data are available.
Comparative Analysis of CAIX Inhibitors
The therapeutic index of a drug is a measure of its relative safety, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A high therapeutic index is desirable, indicating that a much higher dose is needed to produce toxic effects than to achieve a therapeutic response. The determination of a therapeutic index requires both efficacy and toxicity data from in vivo studies.
This compound
This compound has demonstrated potent inhibition of several carbonic anhydrase isoforms in biochemical assays. However, to date, there are no publicly available in vivo studies detailing its anti-tumor efficacy or its maximum tolerated dose (MTD), which are essential for calculating a therapeutic index.
Table 1: In Vitro Inhibitory Activity of this compound [2]
| Carbonic Anhydrase Isoform | Ki (nM) |
| hCAI | 3.5 |
| hCAII | 9.4 |
| hCAIX | 43.0 |
| hCAXII | 8.2 |
SLC-0111
SLC-0111 is a selective inhibitor of CAIX and CAXII that has undergone preclinical and clinical evaluation.[3] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models.[3][4] A Phase 1 clinical trial in patients with advanced solid tumors established a recommended Phase 2 dose (RP2D) and provided valuable safety data.[5][6]
Table 2: Preclinical Efficacy and Toxicity of SLC-0111
| Parameter | Finding | Reference |
| Preclinical Efficacy | ||
| Glioblastoma Model | In combination with temozolomide (B1682018), delayed tumor growth in vivo. | [7] |
| Melanoma & Breast Cancer Models | In combination with immune checkpoint blockade, enhanced therapeutic efficacy. | [4] |
| Hepatoblastoma Model | Attenuated cell viability and migration. | [8] |
| Toxicity (Phase 1 Clinical Trial) | ||
| Recommended Phase 2 Dose (RP2D) | 1000 mg/day | [5][9] |
| Dose-Limiting Toxicities | None reported at doses ≤1000 mg. | [6] |
| Most Frequent Adverse Events | Fatigue, nausea, anorexia (Grade 1 or 2). | [5] |
Acetazolamide
Acetazolamide is a non-specific carbonic anhydrase inhibitor used clinically for various non-oncological indications.[10][11][12] Its potential as an anti-cancer agent, particularly in combination therapies, has been explored in preclinical studies.[13][14]
Table 3: Preclinical Efficacy and Toxicity of Acetazolamide
| Parameter | Finding | Reference |
| Preclinical Efficacy | ||
| Neuroblastoma Xenograft Model | In combination with MS-275, significantly inhibited tumor growth. | [13] |
| Colorectal & Glioblastoma Xenograft Models | In combination with bevacizumab, enhanced the reduction of tumor growth rate. | [15] |
| Renal Cell Carcinoma Model | Conjugated to a cytotoxic drug, exhibited potent anti-tumor activity. | [16] |
| Toxicity (Mice) | ||
| MES ED50 (anticonvulsant activity) | 45 mg/kg (DBA strain), 25.4 mg/kg (C57 strain) | [17] |
| MTD (intraperitoneal) | Doses up to 200 mg/kg/day for 5 days were tolerated. | [17] |
Signaling Pathways and Experimental Workflows
CAIX Signaling Pathway
Under hypoxic conditions, the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding CAIX.[18][19][20] The resulting increase in CAIX expression on the cell surface leads to the catalysis of carbon dioxide hydration to protons and bicarbonate. This contributes to the acidification of the tumor microenvironment and the maintenance of a neutral to alkaline intracellular pH, promoting tumor cell survival, proliferation, and invasion.
Caption: CAIX activation pathway under hypoxic conditions.
Experimental Workflow: In Vivo Tumor Xenograft Model
The evaluation of the anti-tumor efficacy of a CAIX inhibitor typically involves a tumor xenograft model in immunocompromised mice.
References
- 1. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Acetazolamide dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. pdr.net [pdr.net]
- 12. mims.com [mims.com]
- 13. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Carbonic anhydrase IX promotes tumor growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. cusabio.com [cusabio.com]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. cdn.fortunejournals.com [cdn.fortunejournals.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of hCAIX-IN-18
The responsible management of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. For researchers, scientists, and drug development professionals utilizing potent, novel compounds like the carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-18, a clear and robust disposal plan is not just recommended—it is imperative. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to the highest standards of laboratory practice.
Crucial First Step: Obtain the Safety Data Sheet (SDS)
While a specific Safety Data Sheet (SDS) for this compound is available from suppliers like MedchemExpress, it is not always readily accessible through public searches.[1] Before handling or disposing of this compound, you must obtain and thoroughly review the manufacturer-provided SDS . This document contains specific hazard information, handling instructions, and disposal guidelines mandated by regulatory bodies. The procedures outlined below are based on established best practices for novel small molecule inhibitors and should be used to supplement, not replace, the information in the official SDS and your institution's specific Environmental Health and Safety (EHS) protocols.
Immediate Safety and Handling Precautions
Given that this compound is a bioactive small molecule inhibitor, it should be handled as a potentially hazardous substance.[2][3] All handling and disposal operations must be conducted with the appropriate personal protective equipment (PPE) and engineering controls.
Required Personal Protective Equipment (PPE):
-
Gloves : Chemical-resistant gloves appropriate for the solvents used (e.g., DMSO, ethanol).
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Lab Coat : A standard laboratory coat to protect from splashes.
-
Respiratory Protection : If there is a risk of aerosolizing the solid compound and work cannot be contained within a fume hood, appropriate respiratory protection should be used.[3]
All weighing of the solid compound and preparation of solutions should be performed within a certified chemical fume hood to prevent inhalation.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and associated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Waste Segregation: The First Line of Defense
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Solid Waste : Collect all contaminated solid materials in a designated, clearly labeled hazardous waste container. This includes:
-
Unused or expired pure this compound powder.
-
Contaminated personal protective equipment (gloves, etc.).
-
Weighing papers, plastic weigh boats, and spatulas.
-
Contaminated pipette tips, microcentrifuge tubes, and vials.
-
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, designated, and leak-proof hazardous waste container compatible with the solvents used.
-
Do not mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent waste separate unless permitted by your EHS office.
-
Aqueous solutions should be collected separately from pure organic solvent solutions.
-
-
Sharps Waste : Needles, syringes, or contaminated broken glassware must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.
Containerization and Labeling: Clarity is Safety
All waste containers must be managed to the highest standard to ensure safety and regulatory compliance.
-
Container Choice : Use only approved, leak-proof hazardous waste containers that are chemically compatible with the contents.
-
Labeling : All waste containers must be accurately and clearly labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
All solvent components and their approximate percentages (e.g., "Dimethyl Sulfoxide (DMSO) 90%, Saline 10%").
-
The accumulation start date (the date the first drop of waste was added).
-
Relevant hazard information (e.g., "Toxic," "Handle with Caution").
-
-
Container Management :
-
Keep waste containers securely closed at all times, except when adding waste.
-
Fill containers to no more than 75-80% capacity to prevent spills.
-
Store waste containers in a designated, secure secondary containment area away from general laboratory traffic and incompatible materials.
-
Final Disposal Procedure
Once a waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup.
-
Finalize Label : Ensure the waste label is complete and accurate.
-
Request Pickup : Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a hazardous waste pickup.
-
Documentation : Maintain detailed records of waste generation and disposal as required by your institution and regulatory agencies like the EPA.
Experimental Protocols Referenced
The disposal procedures outlined are based on standard protocols for handling research-grade chemical waste. Key principles are derived from guidelines established by regulatory bodies like the Resource Conservation and Recovery Act (RCRA) and best practices for laboratory safety. The core methodology involves:
-
Hazard Identification : Classifying the compound as hazardous waste in the absence of specific data to the contrary.
-
Segregated Collection : Accumulating waste at or near the point of generation, separated by physical state (solid/liquid) and chemical compatibility.
-
Proper Containment : Using correctly labeled, sealed, and compatible containers.
-
Regulated Removal : Transferring the contained waste to a certified hazardous waste disposal company via the institution's EHS department.
Quantitative Data Summary
The following table summarizes key quantitative limits and timelines for hazardous waste management in a typical academic or research laboratory setting, as mandated by EPA and other regulatory bodies.
| Parameter | Guideline/Limit | Regulatory Basis | Citation |
| Max. Waste Volume (per lab) | 55 gallons of hazardous waste | EPA / RCRA | |
| Max. Acutely Toxic Waste | 1 quart of P-listed acute hazardous waste | EPA / RCRA | |
| Max. Storage Time (Academic Lab) | 6 months from accumulation start date | EPA (Subpart K) | |
| Container Fill Level | Do not exceed 75-80% capacity | Best Practice |
Visualizing the Workflow
To ensure clarity, the logical flow of the disposal process is outlined below.
Caption: Workflow for the safe and compliant disposal of this compound.
References
Personal protective equipment for handling hCAIX-IN-18
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of hCAIX-IN-18, a potent carbonic anhydrase inhibitor used in cancer research. Given the absence of a comprehensive Safety Data Sheet (SDS), this guide is founded on best practices for handling novel chemical compounds with unknown toxicological profiles. A conservative approach to safety is paramount.
Compound Data Summary
The following table summarizes the known quantitative information for this compound.
| Parameter | Value | Source |
| Purity | 98.52% | MedchemExpress |
| CAS Number | 2925261-76-1 | MedchemExpress |
| Storage Temperature (Stock Solution) | -80°C (up to 6 months); -20°C (up to 1 month) | MedchemExpress[1] |
I. Personal Protective Equipment (PPE)
Due to the unknown specific hazards of this compound, a comprehensive PPE protocol is mandatory to prevent inhalation, ingestion, and skin contact.
Respiratory Protection
-
Minimum Requirement: A NIOSH-approved N95 respirator or equivalent is recommended for handling the solid compound.
-
Procedures Generating Aerosols: When preparing solutions or performing any procedure that may generate aerosols, a full-face respirator with organic vapor cartridges or a powered air-purifying respirator (PAPR) should be utilized.[2]
Eye and Face Protection
-
Standard Use: Chemical splash goggles are required at all times.
-
Splash Hazard: A full-face shield worn over safety goggles is necessary when handling bulk quantities or during procedures with a high risk of splashing.[2]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[3] Double-gloving is recommended. Gloves must be inspected before use and disposed of immediately after contamination.
-
Lab Coat: A flame-retardant lab coat or chemical-resistant apron is mandatory.
-
Footwear: Closed-toe shoes are required in the laboratory. For tasks with a significant spill risk, chemical-resistant boots are recommended.
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to use in experiments.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Log: Document the receipt date and quantity in the chemical inventory.
-
Store: Immediately transfer the compound to a designated, clearly labeled, and access-controlled storage location. Adhere to the recommended storage temperatures to ensure stability.[1]
Preparation of Stock Solutions
-
Work Area: All handling of the solid compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Weighing: Use a dedicated, calibrated analytical balance within the containment area.
-
Solubilization: Slowly add the solvent to the solid compound to avoid splashing. Refer to the supplier's data for appropriate solvents (e.g., DMSO for stock solutions).
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Experimental Use
-
Minimize Exposure: Use the smallest quantity of the compound necessary for the experiment.
-
Containment: All experimental procedures involving this compound should be performed in a designated area within a chemical fume hood.
-
Avoid Contamination: Use dedicated equipment (e.g., pipettes, tubes) when handling the compound.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
Decontamination
-
Work Surfaces: Decontaminate all work surfaces with a suitable solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water.
-
Equipment: Reusable equipment should be thoroughly rinsed with an appropriate solvent and then washed according to standard laboratory procedures.
Final Disposal
-
All waste must be disposed of through the institution's official hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Visual Workflow: Handling this compound
Caption: Workflow for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
